molecular formula C7H7BBrNO3 B6303897 3-Aminocarbonyl-5-bromophenylboronic acid CAS No. 2121513-97-9

3-Aminocarbonyl-5-bromophenylboronic acid

Cat. No.: B6303897
CAS No.: 2121513-97-9
M. Wt: 243.85 g/mol
InChI Key: VUEQXFIUMDEIIM-UHFFFAOYSA-N
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Description

3-Aminocarbonyl-5-bromophenylboronic acid (CAS 2121513-97-9) is a brominated phenylboronic acid derivative of interest in chemical synthesis and sensor development. The compound has a molecular formula of C 7 H 7 BBrNO 3 and a molecular weight of 243.85 g/mol . It is typically supplied with a purity of 95% to 97% Min . Phenylboronic acids like this compound are valuable in biomedical research due to their unique ability to reversibly bind to cis -diol groups, which are found in biological molecules like sugars and glycoproteins . This mechanism allows boronic acid-functionalized materials to act as biosensors; for instance, similar 3-aminophenylboronic acid compounds have been successfully conjugated to polymers and gold nanoparticles to create colorimetric sensors for detecting bacteria such as E. coli and S. aureus . The bromine substituent on the aromatic ring makes this particular derivative a versatile synthetic intermediate, facilitating further cross-coupling reactions, such as Suzuki-Miyaura reactions, to generate more complex biaryl structures for pharmaceutical and materials research. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-bromo-5-carbamoylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEQXFIUMDEIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230448
Record name Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]-
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Molecular Weight

243.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-97-9
Record name Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-bromo-5-carbamoylphenylboronic acid chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-bromo-5-carbamoylphenylboronic acid , a bifunctional molecular scaffold used primarily in medicinal chemistry and materials science for the construction of complex biaryl systems.

Functional Class: Halogenated Arylboronic Acid / Bifunctional Building Block Primary Application: Iterative Cross-Coupling & Fragment-Based Drug Discovery (FBDD)

Chemical Identity & Structural Analysis[1][2]

Structural Visualization

The molecule consists of a central benzene ring trisubstituted at the 1, 3, and 5 positions (meta-substitution pattern), ensuring electronic isolation of the functional groups and preventing steric congestion during catalytic cycles.

ChemicalStructure C1 C1 C2 C2 C1->C2 B B C1->B Pos 1 C3 C3 C2->C3 C4 C4 C3->C4 Br Br C3->Br Pos 3 C5 C5 C4->C5 C6 C6 C5->C6 C_Amide C=O C5->C_Amide Pos 5 C6->C1 OH1 OH B->OH1 OH2 OH B->OH2 NH2 NH₂ C_Amide->NH2

Figure 1: Connectivity map of 3-bromo-5-carbamoylphenylboronic acid showing the 1,3,5-substitution pattern.

Key Chemical Parameters
ParameterValueNotes
IUPAC Name (3-Bromo-5-carbamoylphenyl)boronic acidAlt: 3-Borono-5-bromobenzamide
Molecular Formula C₇H₇BBrNO₃
Molecular Weight 243.85 g/mol Calculated based on standard atomic weights.[1]
Exact Mass 242.9702 DaMonoisotopic mass (⁷⁹Br, ¹¹B).
CAS Number Not widely indexedOften custom-synthesized; search by structure or substructure.
SMILES NC(=O)c1cc(Br)cc(B(O)O)c1
Physical State Off-white to beige solidHygroscopic; store under inert gas.
Isotopic Mass Distribution (MS Interpretation)

When analyzing this compound via LC-MS, the presence of Bromine (⁷⁹Br : ⁸¹Br ≈ 1:1) and Boron (¹⁰B : ¹¹B ≈ 1:4) creates a distinct isotopic envelope.

  • M+H Peak (Base): ~244.0 Da (⁷⁹Br, ¹¹B)

  • M+2 Peak: ~246.0 Da (⁸¹Br, ¹¹B) – Almost equal intensity to base peak due to Br.

Physicochemical Properties & Stability

Solubility Profile
  • Soluble: DMSO, DMF, Methanol (warm), Ethanol.

  • Sparingly Soluble: Dichloromethane, Chloroform.

  • Insoluble: Water (neutral pH), Hexanes.

  • Protocol Note: For Suzuki couplings, dissolve in a mixture of 1,4-Dioxane/Water or DMF/Water. The amide group enhances solubility in polar aprotic solvents compared to the parent phenylboronic acid.

Stability Concerns
  • Protodeboronation: Like many electron-deficient boronic acids, this compound is susceptible to hydrolytic C-B bond cleavage under highly basic conditions at elevated temperatures.

    • Mitigation: Use mild bases (e.g., K₃PO₄, Cs₂CO₃) rather than strong hydroxides (NaOH).

  • Self-Coupling (Polymerization): Containing both a nucleophile (Boronic Acid) and an electrophile (Bromide), the molecule can theoretically polymerize.

    • Control: The C-Br bond is generally less reactive than C-I. In the absence of a highly active catalyst, the boronic acid moiety can be selectively coupled to a more reactive external aryl iodide.

Synthetic Utility: The "Bifunctional" Strategy

This molecule acts as a linchpin in divergent synthesis. The presence of two distinct reactive sites (Br vs. B(OH)₂) allows for sequential cross-coupling reactions.

Chemoselective Suzuki-Miyaura Coupling

The primary utility lies in the reactivity difference between the boronic acid and the bromide.

  • Pathway A (Standard): React the Boronic Acid first.

    • Partner: Aryl Iodide or Aryl Triflate (more reactive than the internal Br).

    • Outcome: The internal Br survives, leaving a handle for a second reaction.

  • Pathway B (Reverse): React the Bromide first.

    • Requirement: The Boronic Acid must be protected (e.g., as a MIDA boronate or Pinacol ester) to prevent self-coupling.

Amide Functionality

The C-5 carbamoyl group (-CONH₂) serves as:

  • A Hydrogen Bond Donor/Acceptor: Critical for binding affinity in kinase or protease inhibitors.

  • A Synthetic Precursor: Can be dehydrated to a Nitrile (-CN) using POCl₃ or converted to an Amine via Hofmann rearrangement.

Experimental Workflow: Synthesis & Usage

Synthesis of the Building Block

Since this compound is often non-catalog, it is synthesized from 3,5-dibromobenzamide .

Protocol: Monoborylation of 3,5-Dibromobenzamide

  • Reagents: 3,5-Dibromobenzamide (1.0 eq), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Heat at 80°C for 4–6 hours under N₂ atmosphere.

  • Workup: The intermediate formed is the Pinacol Ester.

    • Hydrolysis (Optional): To get the free boronic acid, treat the ester with NaIO₄/NH₄OAc in Acetone/Water.

Application Workflow (Graphviz)

SynthesisWorkflow Start Starting Material: 3,5-Dibromobenzamide Step1 Miyaura Borylation (Pd catalyst, B2pin2) Start->Step1 Selective Monoborylation Inter Intermediate: 3-Bromo-5-carbamoylphenyl boronic acid pinacol ester Step1->Inter Hydrolysis Hydrolysis (NaIO4, Acid) Inter->Hydrolysis Product Target: 3-Bromo-5-carbamoylphenyl boronic acid Hydrolysis->Product Use1 Path A: Suzuki Coupling (vs Aryl Iodide) Product->Use1 Chemoselective Use2 Path B: Amide Dehydration (to Nitrile) Product->Use2 Functional Group Trans.

Figure 2: Synthetic pathway from commercial precursors to the target boronic acid and its downstream applications.

Analytical Characterization Standards

To validate the integrity of 3-bromo-5-carbamoylphenylboronic acid, the following data is required:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for three distinct aromatic signals (due to meta-substitution) in the range of 7.8–8.2 ppm.

    • Broad singlets for the Amide (-CONH₂) protons around 7.5–8.0 ppm.

    • Broad singlet for Boronic Acid (-B(OH)₂) protons (variable, often >8.0 ppm, disappears with D₂O shake).

  • ¹¹B NMR:

    • Single peak typically around 28–30 ppm (characteristic of arylboronic acids).

  • Purity Check (HPLC):

    • Use a C18 column with a Water/Acetonitrile gradient (plus 0.1% Formic Acid).

    • Note: Boronic acids can streak on silica; reverse-phase is preferred.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • PubChem Compound Summary. (2024). "Boronic Acid Derivatives and Structure Search." National Library of Medicine. Link

Sources

bifunctional aryl bromide boronic acid building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional Aryl Bromide Boronic Acids: The Linchpins of Iterative Cross-Coupling in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, modular scaffolds is paramount. Bifunctional aryl bromide boronic acids represent a unique class of "linchpin" building blocks that enable Iterative Cross-Coupling (ICC) . However, their utility is governed by a fundamental chemoselectivity paradox: the inherent incompatibility of an electrophilic aryl halide and a nucleophilic boronic acid within the same molecule, which leads to uncontrolled oligomerization.

This technical guide details the strategic application of MIDA (N-methyliminodiacetic acid) boronates to solve this paradox. By reversibly switching the hybridization of the boron center from reactive


 to inert 

, researchers can utilize these bifunctional blocks to construct poly-aryl and heteroaryl systems with atomic precision.

Part 1: The Chemoselectivity Paradox

The Suzuki-Miyaura reaction relies on the transmetalation of an activated boron species to a palladium(II)-aryl complex. A molecule containing both a bromide leaving group and a boronic acid moiety (e.g., 4-bromophenylboronic acid) is theoretically capable of self-coupling (homopolymerization).

The Reactivity Hierarchy

To utilize these building blocks effectively, one must understand the order of reactivity. In a standard unprotected system, chemoselectivity is difficult to control because the rate of oxidative addition (to C-Br) and transmetalation (from C-B) often overlap under standard basic conditions.

Table 1: Comparative Reactivity of Electrophiles and Nucleophiles in Pd-Catalyzed Coupling

Species TypeFunctional GroupReactivity RankStability
Electrophile Aryl Iodide (Ar-I)High (Reacts < RT)Low (Light sensitive)
Electrophile Aryl Bromide (Ar-Br)Medium (Standard) High
Electrophile Aryl Chloride (Ar-Cl)Low (Requires specialized ligands)Very High
Nucleophile Boronic Acid (

)
High (Reacts w/ mild base)Low (Dehydrates/Oxidizes)
Nucleophile Pinacol Ester (

)
MediumMedium
Nucleophile MIDA Boronate Inert (under anhydrous coupling) Very High (Air/Silica stable)

Part 2: The MIDA Solution (Strategic Protection)

The definitive solution to utilizing bifunctional aryl bromides is the Burke Methodology , which utilizes the MIDA ligand.

The Mechanism of Control: vs.
  • Active State (

    
    ):  Standard boronic acids possess a vacant p-orbital, making them Lewis acidic and capable of interacting with the base (hydroxide/alkoxide) required for transmetalation.
    
  • Dormant State (

    
    ):  The MIDA ligand forms a dative N→B bond, filling the p-orbital and rehybridizing the boron atom to a tetrahedral 
    
    
    
    state. This geometry prevents the formation of the "ate" complex necessary for transmetalation.

This allows a bifunctional molecule (e.g., 4-bromophenyl MIDA boronate) to undergo Suzuki coupling at the bromide position with an external boronic acid, while the MIDA-protected boron remains spectator.

MIDA_Mechanism cluster_0 Active Species cluster_1 Dormant Species Sp2 sp2 Boronic Acid (Planar, Lewis Acidic) Action Complexation (MIDA + Heat) Sp2->Action Protection Sp3 MIDA Boronate (Tetrahedral, Inert) Reverse Hydrolysis (aq. NaOH) Sp3->Reverse Activation Action->Sp3 Reverse->Sp2

Figure 1: The reversible hybridization switch. MIDA protection locks boron in an unreactive sp3 state; mild aqueous base restores the reactive sp2 state.

Part 3: Iterative Cross-Coupling (ICC) Workflow

The power of bifunctional building blocks lies in the ICC cycle.[1] This allows for the linear assembly of small molecules, analogous to peptide synthesis but for carbon-carbon bonds.

The "Catch-and-Release" Purification

MIDA boronates exhibit a binary affinity for silica gel, which simplifies purification between steps:

  • Elute impurities: Wash column with Et₂O/MeOH (MIDA boronate sticks to silica).[2]

  • Elute product: Wash column with THF (MIDA boronate releases).

ICC_Workflow Start Bifunctional Block (Br-Ar-BMIDA) Step1 Step 1: Chemoselective Coupling (Reacts with External Ar-B(OH)2) Start->Step1 Pd(0), Base (Anhydrous) Inter1 Intermediate Scaffold (Ar-Ar-BMIDA) Step1->Inter1 Step2 Step 2: Deprotection (Hydrolysis to Ar-Ar-B(OH)2) Inter1->Step2 aq. NaOH, THF Step3 Step 3: Final Coupling (Reacts with External Ar-Halide) Step2->Step3 Pd(0), Base Final Final Drug Scaffold (Ar-Ar-Ar) Step3->Final

Figure 2: The Iterative Cross-Coupling (ICC) cycle utilizing bifunctional MIDA boronates.

Part 4: Experimental Protocols

These protocols are designed for the synthesis and utilization of 4-Bromophenyl MIDA Boronate , a standard bifunctional linchpin.

Protocol A: Synthesis of MIDA Boronate (Dean-Stark Method)

Use this to convert unstable boronic acids into robust building blocks.

Reagents:

  • 4-Bromophenylboronic acid (20.0 g, 100 mmol)

  • N-Methyliminodiacetic acid (MIDA) (14.7 g, 100 mmol)

  • DMSO (200 mL) / Toluene (200 mL)

Procedure:

  • Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add boronic acid and MIDA.[3][2] Add DMSO and Toluene.

  • Reflux: Heat the mixture to reflux (approx. 110-120°C internal temp) with vigorous stirring. Water generated by condensation is azeotropically removed via the Dean-Stark trap.

  • Monitoring: Continue reflux for 12–16 hours until water collection ceases.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove Toluene and most DMSO.

  • Precipitation: Pour the resulting viscous oil slowly into a stirring flask of water (500 mL) or Et₂O/Acetone mixture. The MIDA boronate will precipitate as a white solid.

  • Filtration: Filter, wash with water and diethyl ether. Dry under vacuum.

    • Expected Yield: >85%[4][5][6]

    • Appearance: White crystalline solid.[2]

Protocol B: Chemoselective Coupling (The "Halide-First" Reaction)

Use this to couple the bromide end while keeping the boron protected.

Reagents:

  • 4-Bromophenyl MIDA boronate (1.0 equiv)

  • External Boronic Acid (1.2 equiv)[7]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (0.2 M)

Procedure:

  • Inert Atmosphere: Charge a reaction vial with the MIDA boronate, external boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen (3x).

  • Solvation: Add anhydrous 1,4-Dioxane.

    • Critical Note: Do not use water or aqueous base, as this will hydrolyze the MIDA group prematurely.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LCMS (Look for the mass of the coupled product with MIDA intact).

  • Purification: Dilute with EtOAc, wash with water, dry over MgSO₄. Purify via silica gel chromatography (Elute with THF/Et₂O mixtures).

Protocol C: Deprotection (Releasing the Boronic Acid)

Use this to activate the linchpin for the next step.

Procedure:

  • Dissolve the coupled MIDA intermediate in THF (0.1 M).

  • Add 1M aqueous NaOH (3.0 equiv).

  • Stir at room temperature for 10–30 minutes.

  • Quench with Phosphate Buffer (pH 7.0) and extract with EtOAc.

    • Note: The resulting free boronic acid is often used immediately in the next coupling step to avoid dehydration (trimerization to boroxine).

Part 5: References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids. Journal of the American Chemical Society.

  • St. Denis, J. D., et al. (2010). Pharmacology of MIDA Boronates: Stability and Suzuki-Miyaura Applications. Chemistry - A European Journal.

  • Li, J., et al. (2015). Synthesis of MIDA Boronates from Boronic Acids. Organic Syntheses.

  • Gonzalez, J. A., et al. (2012). Silica Gel Chromatography of MIDA Boronates. Aldrichimica Acta.[8]

Sources

Solubility of Amide-Functionalized Phenylboronic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amide-functionalized phenylboronic acids (Amide-PBAs) represent a complex class of organoboron compounds critical to medicinal chemistry (protease inhibitors), supramolecular sensors (saccharide detection), and catalysis (Suzuki-Miyaura coupling). Unlike simple phenylboronic acids, the introduction of an amide motif creates a competing landscape of intermolecular hydrogen bonding and reversible dehydration.

This guide provides a rigorous technical framework for understanding, predicting, and measuring the solubility of Amide-PBAs. It moves beyond simple "like-dissolves-like" heuristics to address the Boroxine Cycle and Lattice Energy barriers that frequently result in experimental failure or data artifacts.

Part 1: Molecular Architecture & Solubility Mechanics

The solubility of Amide-PBAs is governed by two opposing thermodynamic forces: Crystal Lattice Stabilization (which resists dissolution) and Solvation Enthalpy (which promotes it).

The Dual-Stacking Phenomenon

Amide-PBAs possess two distinct hydrogen-bonding domains:

  • The Boronic Acid Headgroup (

    
    ):  Forms centrosymmetric dimers (
    
    
    
    synthons) in the solid state.
  • The Amide Linker (

    
    ):  Capable of forming strong intermolecular chains similar to those found in nylon or peptides.
    

Impact: When these two networks synergize (particularly in para-substituted derivatives), the lattice energy increases significantly, rendering the compound insoluble in standard organic solvents like dichloromethane (DCM) or toluene, despite the lipophilic phenyl ring.

The Boroxine Equilibrium Trap

A critical oversight in solubility protocols is the dynamic equilibrium between the free boronic acid and its trimeric anhydride (boroxine).

  • The Mechanism: In non-polar solvents or under thermal stress (heating to dissolve), three Amide-PBA molecules dehydrate to form a six-membered

    
     ring (boroxine).
    
  • The Artifact: Boroxines are often more soluble in non-polar solvents (CHCl3, Toluene) than their parent acids due to the loss of polar -OH groups.

  • The Risk: Researchers often believe they have dissolved the acid, when in reality, they have synthesized the anhydride in situ. Upon cooling or adding water, the compound may precipitate unexpectedly as the equilibrium shifts back.

Regioisomerism Effects
  • Ortho-Substitution: Often exhibits higher solubility due to intramolecular hydrogen bonding (between Amide-NH and Boron-OH). This "locks" the molecule, preventing the formation of extended intermolecular networks.

  • Para/Meta-Substitution: Favors intermolecular networking, leading to lower solubility and higher melting points.

Part 2: Solvent Selection Matrix

This matrix categorizes solvents based on their interaction with the specific functional motifs of Amide-PBAs.

Solvent ClassExamplesSolubility RatingMechanistic InsightRecommended Use
Dipolar Aprotic DMSO, DMF, DMAcExcellent High dielectric constant disrupts strong amide-amide H-bonds. Oxygen acceptors solvate acidic B-OH protons.Stock solutions (10-100 mM); Biological assays.
Polar Protic Methanol, EthanolGood (Caution) Solvates well via H-bonding. WARNING: Rapidly forms boronate mono/di-esters (solvolysis), changing the chemical species.Short-term handling; Recrystallization (if esterification is reversible/controlled).
Ethers THF, 1,4-Dioxane, Et2OModerate Oxygen atoms accept H-bonds from B-OH. Moderate disruption of amide stacking.Synthetic reactions (Suzuki coupling); Intermediate polarity work.
Chlorinated DCM, ChloroformPoor to Variable Cannot effectively break amide H-bonds. Solubility often requires conversion to boroxine (via heating).Purification (only if boroxine formation is intended or irrelevant).
Hydrocarbons Hexanes, TolueneVery Poor High lattice energy of Amide-PBA prevents dissolution. Boroxines may be soluble hot.Anti-solvents for precipitation/crystallization.

Part 3: Visualization of Equilibria

The following diagram illustrates the dynamic phase changes an Amide-PBA undergoes during solvation, highlighting the Boroxine Trap.

SolubilityLandscape cluster_0 The Boroxine Trap Solid Solid Crystal (High Lattice Energy) Solvated Solvated Monomer (R-B(OH)2) Solid->Solvated Dissolution (DMSO/DMF) Solvated->Solid Precipitation Boroxine Boroxine Trimer (Anhydride) Solvated->Boroxine -3 H2O (Heat/Non-polar) Ester Boronate Ester (Solvolysis Product) Solvated->Ester + R-OH (Alcohols)

Caption: Solubility landscape showing the competition between solvation, dehydration (boroxine formation), and solvolysis (ester formation).

Part 4: Validated Experimental Protocol

To accurately determine thermodynamic solubility without artifacts, follow this modified Shake-Flask Method (OECD 105 compliant) .

Reagents & Equipment
  • Solvent: Anhydrous (to prevent hydrolysis variability) or D2O-saturated (if aqueous).

  • Vessel: Amber glass vials (boronic acids can be light sensitive over long periods).

  • Temperature Control: Thermomixer or water bath at 25.0 ± 0.1°C.

  • Analysis: HPLC-UV/Vis or qNMR (Quantitative NMR).

Step-by-Step Workflow
  • Supersaturation: Add the Amide-PBA solid to the solvent until undissolved solid remains visible.

  • Equilibration: Agitate at 25°C for 24–48 hours.

    • Critical Step: Do NOT use ultrasonic baths to force dissolution if heating occurs, as this promotes boroxine formation.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).

  • Verification (The "Self-Validating" Step):

    • Take an aliquot of the filtrate.

    • Analyze via 11B-NMR .

    • Signal Check: Monomeric Boronic Acid appears ~28-32 ppm. Boroxine/Anhydride appears ~20-25 ppm (solvent dependent). If Boroxine is present, the solubility value is invalid for the acid form.

  • Quantification: Dilute the filtrate into the linear range of the HPLC method and quantify against a standard curve prepared in a "good" solvent (e.g., DMSO).

Workflow Diagram

Protocol Start Start: Supersaturation (Excess Solid + Solvent) Agitate Agitate 24h @ 25°C (Thermomixer) Start->Agitate Filter Phase Separation (0.22 µm PTFE Filter) Agitate->Filter Check Checkpoint: 11B-NMR Is Boroxine present? Filter->Check Fail INVALID DATA (Dehydration occurred) Check->Fail Yes (~20-25 ppm) Pass Quantify Filtrate (HPLC/UV-Vis) Check->Pass No (~28-32 ppm)

Caption: Decision tree for solubility determination ensuring chemical integrity of the boronic acid species.

Part 5: Troubleshooting & Optimization

"It won't dissolve in anything but DMSO."
  • Cause: High lattice energy from intermolecular amide H-bonds.

  • Solution: Use a Co-solvent System .[1] Add 5-10% DMSO or MeOH to DCM or Ethyl Acetate. The polar co-solvent acts as a "wedge" to break the amide stacking, allowing the bulk non-polar solvent to solvate the phenyl ring.

"The solubility changes over time."
  • Cause: Solvolysis or atmospheric hydration.

  • Solution: If using alcohols, you are measuring the rate of ester formation, not solubility. Switch to non-nucleophilic polar solvents (Acetone, Acetonitrile) or dry the solvent thoroughly.

"NMR shows multiple peaks."
  • Cause: Boronic acids can exist as a mixture of monomer, dimer, and trimer in solution depending on concentration.

  • Solution: Add a drop of D2O or dilute NaOH to the NMR tube. This hydrolyzes all anhydrides to the monomeric boronate species (

    
    ), simplifying quantification.
    

References

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: From materials to medicine. Chemical Reviews. [Link]

  • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Iwamura, T., et al. (2005). Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution.[2] Journal of Biomaterials Science, Polymer Edition. [Link]

  • Nishiyabu, R., et al. (2011). Boronic acid building blocks: tools for self-assembly. Chemical Communications. [Link]

Sources

difference between 3-bromo-5-carbamoylphenylboronic acid and its pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reagent vs. Building Block Dilemma

In the architecture of complex drug scaffolds—particularly PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors—the 3-bromo-5-carbamoylphenyl motif is a critical bifunctional node. It presents two orthogonal reactive handles: an aryl bromide (electrophile) and a boronic species (nucleophile).

The choice between the free acid (3-bromo-5-carbamoylphenylboronic acid) and its pinacol ester (Bpin) is not merely a matter of preference; it is a strategic decision that dictates solubility, purification, and chemoselectivity.

  • The Acid is the "Active Warhead"—highly reactive in Suzuki couplings but operationally difficult due to poor solubility and boroxine formation.

  • The Ester is the "Armored Transport"—lipophilic, stable, and capable of surviving upstream transformations (e.g., reactions at the bromide) before the boron is activated.

This guide analyzes the physicochemical and operational divergences between these two species to optimize your synthetic workflows.

Part 1: Physicochemical Divergence

The presence of the carbamoyl group (-CONH₂) at the 5-position drastically amplifies the polarity differences between the acid and the ester. Unlike simple phenylboronic acids, the amide moiety introduces strong hydrogen bond donor/acceptor sites.

The Solubility & Stability Matrix
FeatureBoronic Acid (Free Acid)Pinacol Ester (Bpin)
Structure Ar-B(OH)₂ (Equilibrium with Boroxine)Ar-B(pin) (Discrete Species)
Polarity High (Amphiphilic/Polar)Low to Moderate (Lipophilic)
Solubility (DCM/EtOAc) Poor (Often requires DMSO/MeOH)Excellent (Soluble in standard organics)
Silica Gel Stability Low (Streaks, adheres, degrades)High (Elutes cleanly, R_f ~0.3–0.6)
Stoichiometry Variable (Due to dehydration)Precise (1:1 Stoichiometry)
Atom Economy High (MW ~244 g/mol )Lower (MW ~326 g/mol ; loss of pinacol)
The Boroxine Equilibrium (The "Hidden" Impurity)

The free acid is rarely a pure monomer. It exists in a dynamic equilibrium with its cyclic trimer (boroxine), driven by the loss of water. This is exacerbated by the amide group, which can participate in intermolecular H-bonding, creating an insoluble "brick dust" solid.

  • Implication: When weighing the acid for a reaction, you are often adding an undefined ratio of monomer/trimer, leading to stoichiometric errors (0.9–1.1 equiv variability).

  • Solution: The Pinacol Ester is "capped," preventing trimerization and ensuring precise molarity.

Boroxine_Equilibrium cluster_0 Dynamic Equilibrium (Free Acid) Acid 3 x Ar-B(OH)2 (Monomer) Boroxine (Ar-BO)3 + 3 H2O (Boroxine Trimer) Acid->Boroxine - H2O (Reversible) Ester 3 x Ar-B(pin) (Pinacol Ester) Acid->Ester + Pinacol - 2H2O caption Fig 1. The free acid fluctuates between monomer and trimer; the ester is locked.

Part 2: Reactivity & Chemoselectivity

The primary operational difference lies in the rate of transmetallation and the ability to perform orthogonal chemistry .

The "Slow Release" Mechanism

In a standard Suzuki-Miyaura coupling, the boronic species must form a hydroxo-palladium "ate" complex (e.g., [Ar-Pd-OH-B(OH)2-Ar]-) to facilitate transmetallation.

  • Acid: Reacts directly and rapidly.

  • Ester: Must often undergo hydrolysis in situ (via base/water) or transesterification to enter the catalytic cycle. This "slow release" of the active boronic acid can be beneficial, preventing protodeboronation of unstable substrates, but it generally requires harsher conditions (higher temp, stronger base).

Orthogonal Workflow (The "Trojan Horse")

If your goal is to react the Bromide (Br) while keeping the Boron for a later step, you must use the Pinacol Ester. The free acid is too reactive and unprotected; it will interfere with Pd-catalyzed reactions at the bromide site or polymerize.

Scenario: You need to couple the 3-bromo-5-carbamoyl fragment to a Core Scaffold (X) via the Bromide, leaving the Boron available for a second coupling.

Chemoselectivity Start 3-Bromo-5-carbamoylphenyl Pinacol Ester (Bpin) Step1 Step 1: Coupling at Bromide (Pd(0), Aryl-Sn or Aryl-B(OH)2 partner) *Bpin remains intact* Start->Step1 Chemoselective Intermediate Intermediate: Core-Ar-Bpin Step1->Intermediate Step2 Step 2: Activation of Boron (Add Base/H2O, Pd(0), Aryl-Halide) Intermediate->Step2 Final Final Product: Core-Ar-Target Step2->Final caption Fig 2. The Pinacol Ester protects the boron, allowing chemoselective reaction at the bromide.

Part 3: Operational Protocols

Synthesis of the Pinacol Ester (Protection)

If you possess the acid and need to purify it or reduce its polarity, conversion to the ester is the standard first step.

Protocol:

  • Reagents: Suspend 3-bromo-5-carbamoylphenylboronic acid (1.0 equiv) in anhydrous THF or Toluene.

  • Additives: Add Pinacol (1.1 equiv) and MgSO₄ (2.0 equiv) as a drying agent.

  • Conditions: Stir at Room Temperature (THF) or Reflux (Toluene with Dean-Stark trap) for 2–4 hours.

  • Workup: Filter off MgSO₄. Concentrate filtrate.[1]

  • Purification: The residue is usually pure enough. If not, flash chromatography (Hexanes/EtOAc) is now possible—unlike the starting acid.

Hydrolysis (Deprotection/Activation)

To restore the high reactivity of the acid from the ester (e.g., for a difficult coupling):

  • Reagents: Dissolve Bpin ester in Acetone/H₂O (3:1).

  • Additives: Add NaIO₄ (Sodium Periodate, 3.0 equiv) and NH₄OAc (3.0 equiv).

  • Mechanism: Oxidative cleavage of the pinacol diol.

  • Time: Stir 12–24h at RT.

  • Result: The free boronic acid precipitates or can be extracted into EtOAc after acidification.

Part 4: Decision Guide (When to use which?)

ScenarioRecommended SpeciesReasoning
Routine Suzuki Coupling Pinacol Ester Easier to weigh, reproducible stoichiometry, cleaner impurity profile.
Coupling to Sterically Hindered Halide Free Acid Faster transmetallation rates are needed to overcome steric bulk.
Purification Required Pinacol Ester The acid streaks on silica; the ester chromatographs like a standard organic molecule.
Multi-step Synthesis Pinacol Ester Bpin tolerates many conditions (acidic workups, oxidation) that might degrade the free acid.
Green Chemistry / Atom Economy Free Acid Avoids the waste of the high-MW pinacol group (atom economy penalty).

References

  • Suzuki-Miyaura Coupling Mechanism & Transmetallation Rates

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Purification of Boronic Esters on Silica

    • Hitosugi, S., et al. (2012).[2] A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[3] Chemistry Letters.

  • Boroxine Equilibrium & Stability

    • Iovine, P. M., et al. (2010). Thermodynamics of Boroxine Formation.[4] Dalton Transactions.

  • Chemoselectivity in Halogenated Boronates

    • Miyaura, N. (2002). Organoboron Compounds.[3][5][6][7] Topics in Current Chemistry.

Sources

Stability of Boronic Acids with Electron-Withdrawing Amide Groups

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability mechanisms, profiling protocols, and stabilization strategies for boronic acids substituted with electron-withdrawing amide groups.

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

Boronic acids bearing electron-withdrawing groups (EWGs), such as amides, present a specific challenge in drug development. While the amide group lowers the pKa of the boronic acid—enhancing its binding affinity to diol-containing targets (e.g., carbohydrates, serine proteases) at physiological pH—it simultaneously renders the C–B bond susceptible to protodeboronation and oxidation .

This guide resolves the stability paradox: how to leverage the electronic benefits of amide substitution while mitigating the kinetic instability. The critical insight lies in the positional effect —specifically, the exploitation of ortho-intramolecular coordination to "mask" the boron center.

Part 1: Mechanistic Underpinning

To engineer stable boronic acids, one must understand the two primary decomposition pathways and how amide substituents influence them.

The Protodeboronation Pathway

The primary instability mode for amide-substituted boronic acids in aqueous media is base-catalyzed protodeboronation .

  • Mechanism: The reaction proceeds via the formation of a boronate anion

    
    . The rate-determining step is the cleavage of the C–B bond, facilitated by the stabilization of the developing aryl anion charge.
    
  • Amide Effect: Amide groups are electron-withdrawing by induction (

    
    ). This lowers the pKa of the boronic acid (typically from ~8.8 for PhB(OH)
    
    
    
    to ~7.5–8.0 for amide derivatives).
    • Consequence: A higher fraction of the boronic acid exists as the reactive boronate anion at neutral/basic pH, accelerating decomposition.

    • Regiochemistry:

      • Para/Meta-Amides: Destabilize the C–B bond purely through electronic withdrawal.

      • Ortho-Amides: Unique behavior due to intramolecular coordination (see 1.2).

The Ortho-Coordination Stabilization (The "Anchor" Effect)

Contrary to the general EWG trend, ortho-acetamidophenylboronic acids often exhibit superior hydrolytic stability compared to their meta or para counterparts. This is due to an intramolecular dative bond between the amide carbonyl oxygen and the boron atom (B


O).
  • Structure: The carbonyl oxygen donates electron density into the empty p-orbital of the boron, forming a pseudo-5-membered ring.

  • Stabilization Factor: This interaction increases the coordination number of boron from 3 (sp

    
    ) to 4 (sp
    
    
    
    -like) without requiring an external hydroxide ion. This "self-protection" raises the energy barrier for the attack of external nucleophiles (like reactive oxygen species) and stabilizes boronate esters against hydrolysis.
Mechanistic Visualization

The following diagram illustrates the competing pathways of stabilization via coordination versus decomposition via protodeboronation.

BoronicStability cluster_legend Stability Logic BA_Ortho Ortho-Amide Boronic Acid (Intramolecular B←O) BA_Para Para-Amide Boronic Acid (No Coordination) BA_Ortho->BA_Para Isomerization (Rare) Boronate Boronate Anion [Ar-B(OH)3]- BA_Ortho->Boronate High Barrier (Coordination must break) BA_Para->Boronate Fast Equilibrium (Low pKa) TS_Cleavage Transition State (C-B Cleavage) Boronate->TS_Cleavage Rate Limiting Step Decomp Decomposition Product (Arene + Boric Acid) TS_Cleavage->Decomp Protodeboronation Note1 Intramolecular B←O bond blocks empty p-orbital, preventing oxidation.

Figure 1: Comparative stability pathways. The ortho-amide (green) benefits from an intramolecular "lock" that resists boronate formation, whereas the para-isomer (red) is susceptible to rapid equilibrium and subsequent decomposition.

Part 2: Stability Profiling Protocol

Trustworthy stability data requires rigorous kinetic profiling. Do not rely on single-point checks (e.g., "stable after 24h").

Protocol: NMR-Based Half-Life Determination ( )

This method is the gold standard for quantifying protodeboronation rates.

Reagents:

  • Solvent: Phosphate-buffered D

    
    O (pH 7.4) or DMSO-d
    
    
    
    /D
    
    
    O (9:1) for solubility.
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).

Workflow:

  • Preparation: Dissolve the boronic acid (10 mM) and Internal Standard (5 mM) in the solvent.

  • Baseline Scan: Acquire a quantitative

    
    H NMR (t=0). Integrate the aryl protons of the boronic acid relative to the internal standard.
    
  • Incubation: Incubate at physiological temperature (37°C) or elevated stress temp (60°C).

  • Monitoring: Acquire spectra at defined intervals (e.g., 1h, 4h, 12h, 24h, 48h).

  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life:
    
    
    .
Comparative Stability Data (Generalized)

The table below summarizes typical stability trends for amide-substituted phenylboronic acids in aqueous buffer (pH 7.4, 25°C).

Substitution PatternElectronic EffectCoordination ModeRelative StabilityPrimary Risk
Unsubstituted NeutralNoneHighOxidation
4-Acetamido (Para) EWG (-I)NoneLowProtodeboronation
3-Acetamido (Meta) EWG (-I)NoneModerate-LowProtodeboronation
2-Acetamido (Ortho) EWG (-I)Intramolecular B

O
High Dehydration to Boroxines
2-Aminomethyl Amine (Basic)Intramolecular B

N
Very HighpH-dependent ring opening

Part 3: Stabilization Strategies

When the therapeutic design requires an unstable amide-boronic acid, use these engineering controls.

Structural Modification (The "MIDA" Solution)

If the free boronic acid is too unstable for storage or coupling, convert it to a MIDA (N-Methyliminodiacetic acid) boronate .

  • Mechanism: MIDA forms a rigid bicyclic cage around the boron, converting it from sp

    
     to sp
    
    
    
    . This completely shuts down protodeboronation and oxidation.
  • Release: The free boronic acid can be released slowly under mild aqueous basic conditions (slow-release cross-coupling) or rapidly with NaOH.

Fluorine "Tuning"

Introduction of fluorine atoms can modulate the pKa and stability.

  • Strategy: Placing a Fluorine atom ortho to the boronic acid can sometimes stabilize via a B–F interaction, but often it increases acidity so much that protodeboronation accelerates.

  • Recommendation: Use meta-fluorine substitution relative to the boron to lower pKa for binding affinity without the catastrophic instability of ortho-fluorine (unless balanced by other groups).

Synthesis of Stable Ortho-Amide Derivatives

To synthesize a robust 2-acetamidophenylboronic acid derivative:

  • Starting Material: Begin with 2-bromoaniline.

  • Protection: Acetylate the amine (Ac

    
    O, DCM) to form 2-bromoacetanilide. Crucial: The amide proton is acidic; consider N-methylation if B-N coordination is preferred over B-O.
    
  • Borylation:

    • Method A (Lithiation): Treat with

      
      -BuLi (2 equiv) at -78°C. The amide directs ortho-lithiation (or Li-halogen exchange). Quench with B(OiPr)
      
      
      
      .
    • Method B (Pd-Catalyzed): Use Pd(dppf)Cl

      
      , B
      
      
      
      pin
      
      
      , and KOAc in dioxane (Miyaura Borylation).
  • Workup: Do not use oxidative workup (H

    
    O
    
    
    
    ). Hydrolyze the pinacol ester using NaIO
    
    
    /NH
    
    
    OAc (biphasic) to access the free acid if needed, or store as the Pin/MIDA ester.

References

  • Intramolecular Stabilization: Cai, S. X., & Keana, J. F. (1991).[1] o-Acetamidophenylboronate esters stabilized toward hydrolysis by an intramolecular oxygen-boron interaction. Bioconjugate Chemistry. Link

  • Protodeboronation Mechanism: Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids. Journal of the American Chemical Society. Link

  • MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society. Link

  • Boronic Acid Catalysis: Hall, D. G. (2005). Structure, properties, and preparation of boronic acid derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Link

Sources

Methodological & Application

Application Note: A Robust Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of Biaryl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of 3-bromobenzamide with arylboronic acids. The synthesis of biaryl structures containing amide functionalities is a cornerstone in the development of pharmaceuticals and advanced materials. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and troubleshooting advice. The protocol emphasizes scientific integrity, explaining the causality behind experimental choices to ensure reproducibility and high yields.

A Note on the Substrate: The topic specified "3-Aminocarbonyl-5-bromophenylboronic acid" contains both a bromide and a boronic acid, the two requisite partners for a Suzuki-Miyaura coupling, within the same molecule. Such a substrate would primarily undergo self-coupling or polymerization. This guide has been structured around a more common and instructive scenario: the cross-coupling of 3-bromobenzamide (an aminocarbonyl-substituted aryl bromide) with a generic arylboronic acid. This approach retains the core chemical challenge—coupling a substrate with an amide group—and provides a widely applicable protocol.

Scientific Principles & Rationale

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] Its popularity stems from mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-containing byproducts.[3][4]

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzamide, forming a Pd(II) complex.[1][2][5] The presence of an electron-withdrawing amide group on the aryl bromide can facilitate this rate-limiting step.[6]

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species.[7] This species then transfers its aryl group to the palladium center, displacing the halide.[2][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2][8]

Key Experimental Choices:

  • Catalyst System (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a highly versatile and efficient pre-catalyst.[9][10] The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes the crucial oxidative addition and reductive elimination steps, and is effective for a wide range of substrates, including those with challenging functional groups.[8][9][11]

  • Base (Potassium Carbonate): An aqueous solution of a moderate base like K₂CO₃ or K₃PO₄ is essential for activating the boronic acid for transmetalation.[7][12] It is generally well-tolerated by many functional groups, including amides.

  • Solvent System (Dioxane/Water): A biphasic solvent system is often employed.[13] Dioxane or THF solubilizes the organic reagents and the catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[14]

Detailed Experimental Protocol

This protocol details the coupling of 3-bromobenzamide with phenylboronic acid as a representative example.

Reaction Scheme:

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
3-BromobenzamideC₇H₆BrNO200.042001.01.0
Phenylboronic AcidC₆H₇BO₂121.931461.21.2
Pd(dppf)Cl₂·CH₂Cl₂C₃₅H₃₀Cl₄FeP₂Pd816.64410.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.212762.02.0
1,4-DioxaneC₄H₈O₂88.114 mL--
Water (Deionized)H₂O18.021 mL--
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromobenzamide (200 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.[15]

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol).

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 1:1 Ethyl Acetate:Hexanes.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (10 mL each).

    • Combine all organic extracts and wash with brine (20 mL).[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product, N-phenylbenzamide.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the experimental protocol.

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_purification 4. Purification A Combine Reactants: 3-Bromobenzamide Phenylboronic Acid K₂CO₃ B Add Solvents: Dioxane / Water A->B C Degas Mixture (Argon Purge) B->C D Add Pd(dppf)Cl₂ Catalyst C->D E Heat at 90 °C (4-12 h) D->E F Cool & Quench (EtOAc / Water) E->F G Extract & Wash F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting & Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality reagents.1. Use fresh catalyst from a reliable source.2. Ensure a robust inert atmosphere; degas solvents thoroughly.3. Check the purity of starting materials. Boronic acids can degrade over time.
Protodeboronation The boronic acid reacts with water to form an arene, consuming the nucleophile. This can be accelerated by bulky phosphine ligands or excess base.[16]1. Use the minimum effective amount of base.2. Ensure the reaction is not heated for an unnecessarily long time.3. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Homocoupling Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[5]1. Rigorous degassing is the best preventative measure.2. Ensure the Pd(II) precatalyst is properly reduced to the active Pd(0) in the catalytic cycle.
Difficult Purification Product co-elutes with byproducts or residual ligand.1. A water/EtOAc workup effectively removes inorganic salts.2. An aqueous wash with a dilute acid can sometimes help remove phosphine ligand byproducts.

References

Sources

Application Note: Optimizing Palladium Catalyst Loading for Amide-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amide-containing boronic acids are high-value but notoriously difficult substrates in Suzuki-Miyaura cross-coupling. They present a "dual-failure" mode: (1) Catalyst Poisoning , where the amide heteroatoms coordinate to the palladium center, arresting the catalytic cycle, and (2) Protodeboronation , where the boronic acid undergoes hydrolytic cleavage before coupling can occur.

This guide details a protocol to decouple these failure modes. By shifting from traditional Pd(0) sources to advanced Buchwald G3/G4 precatalysts and employing a kinetic-based loading optimization strategy, researchers can reduce catalyst loading from typical 5–10 mol% down to <0.5 mol% while improving yield and purity.

The Mechanistic Challenge

To optimize loading, one must first understand why standard protocols (e.g., Pd(PPh₃)₄) fail. The presence of an amide group (


) creates a race condition between productive coupling and substrate degradation.
The "Amide Trap" (Catalyst Poisoning)

Amides are Lewis bases. In the catalytic cycle, the resting state of the palladium species is electron-deficient. If the phosphine ligand is not sufficiently bulky or electron-rich, the amide oxygen or nitrogen (from the substrate) will coordinate to the Pd(II) intermediate. This forms a stable, off-cycle "resting state" that prevents transmetallation.

Protodeboronation (Substrate Suicide)

Amide-containing boronic acids are highly susceptible to base-catalyzed protodeboronation. The amide moiety can facilitate the coordination of hydroxide/water to the boron atom, accelerating the hydrolytic cleavage of the C–B bond.

  • The consequence: If the catalyst is slow (due to poisoning), the boronic acid sits in the basic solution longer, increasing the likelihood of protodeboronation.

  • The fix: The reaction rate (Turnover Frequency, TOF) must be faster than the rate of protodeboronation.

Visualization: The Failure Pathways

The following diagram illustrates the competition between the productive cycle and the inhibitory pathways.

G Start Pd Precatalyst ActivePd Active LPd(0) Start->ActivePd Activation OxAdd Oxidative Addition (LPd(II)ArX) ActivePd->OxAdd + Ar-X AmidePoison OFF-CYCLE TRAP Pd-Amide Complex (Catalyst Stalled) OxAdd->AmidePoison + Amide Substrate (Coordination) TransMet Transmetallation OxAdd->TransMet + Boronate AmidePoison->OxAdd Slow Reversal RedElim Reductive Elimination (Product Formed) TransMet->RedElim RedElim->ActivePd Regeneration BoronicAcid Amide-Boronic Acid BoronicAcid->TransMet Coupling (Fast) Deboronation Protodeboronation (Ar-H + Boric Acid) BoronicAcid->Deboronation Hydrolysis (Slow but Constant)

Figure 1: The "Race Condition." Amide coordination (Red) stalls the catalyst, allowing time for the boronic acid to decompose (Protodeboronation).

Strategic Optimization Protocol

Do not rely on adding more catalyst to solve stalling. Instead, increase the activity of the catalyst to outrun decomposition.

Ligand Selection: The "Bulky" Imperative

To prevent amide coordination, use dialkylbiaryl phosphine ligands (Buchwald Ligands). Their immense steric bulk creates a "protective shell" around the Pd center, physically blocking the amide from binding while allowing the smaller aryl halide to react.

Ligand ClassRecommended LigandWhy?
First Choice XPhos Excellent general utility; steric bulk prevents poisoning; high TOF.
Second Choice RuPhos Ideal for electron-rich or sterically hindered amides; resists deboronation.
Specialist SPhos Water-soluble options available; extremely high activity for aryl chlorides.
Avoid PPh₃, dppfLacks steric bulk to prevent amide coordination; requires high loading.
Catalyst Source: Precatalysts vs. In-Situ

Avoid Pd(OAc)2 + Ligand or Pd2(dba)3. These require an induction period to generate Pd(0), during which the boronic acid is degrading.

  • Recommendation: Use Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4).

  • Mechanism: These activate rapidly (<1 min) upon exposure to base, generating the active mono-ligated L-Pd(0) species immediately. This ensures the coupling starts before the boronic acid can hydrolyze.

Experimental Workflow: Loading Optimization

Follow this step-by-step de-escalation protocol to determine the Minimum Effective Loading (MEL).

Phase 1: The "High Activity" Screen (Standardization)

Goal: Establish a baseline yield with a high-activity system.

  • Conditions: 1.0 equiv Aryl Halide, 1.2 equiv Amide-Boronic Acid, 2.0 equiv Base (K₃PO₄ or K₂CO₃).

  • Solvent: THF:Water (10:1) or Dioxane:Water (4:1). Note: Water is essential for the boronic acid mechanism but keep it minimal to reduce hydrolysis.

  • Catalyst: XPhos Pd G4 at 1.0 mol% .

  • Temp: 40–60°C.

  • Checkpoint: If yield is >90% in <1 hour, proceed to Phase 2. If yield is low, switch ligand to RuPhos or SPhos.

Phase 2: The Kinetic Drop (Loading De-escalation)

Goal: Reduce loading by measuring Turnover Frequency (TOF). Run three parallel reactions at different loadings. Monitor conversion at 15, 30, and 60 minutes.

ReactionPd Loading (mol%)ppm PdExpected Outcome
A 0.505,000Complete < 30 min
B 0.101,000Complete < 2 hrs
C 0.05500Determine limit

Decision Logic:

  • If Reaction B reaches >95% conversion within an acceptable process time (e.g., 4-6 hours), 0.1 mol% is your new baseline.

  • If Reaction C stalls at 60% conversion, you have hit the "Death Point" where catalyst death (poisoning) > turnover.

Phase 3: The "Dosing" Strategy (For Scale-Up)

For unstable boronic acids, slow addition of the boronic acid is often superior to dumping it all in at once.

  • Protocol: Charge Catalyst, Aryl Halide, and Base.[1][2][3] Heat to temp.

  • Action: Add the Amide-Boronic Acid (dissolved in solvent) via syringe pump over 1–2 hours.

  • Benefit: Keeps the concentration of boronic acid low relative to the catalyst, ensuring Pd always has a substrate to couple, minimizing the "standing time" for protodeboronation.

Visualizing the Optimization Logic

Optimization Start Start: Amide-Boronic Acid + Aryl Halide Screen Screen 1: XPhos Pd G4 (1 mol%) Start->Screen Check Yield > 90%? Screen->Check ChangeL Switch Ligand (RuPhos/SPhos) Check->ChangeL No LoadingStudy Loading Study: 0.5% vs 0.1% vs 0.05% Check->LoadingStudy Yes ChangeL->Screen Retry ResultHigh 0.05% Stalls LoadingStudy->ResultHigh ResultLow 0.1% Complete LoadingStudy->ResultLow Refine Refine Strategy: Slow Addition of Boronic Acid ResultHigh->Refine Protodeboronation Detected Final Optimized Process (Low Pd, High Yield) ResultLow->Final Refine->Final

Figure 2: Decision tree for optimizing catalyst loading.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Reaction stalls at 60-70% Catalyst death or Boronic acid consumed.Analyze mixture by LCMS. If Boronic Acid is gone (protodeboronation), use Slow Addition or increase Boronic Acid equivalents (1.5 eq).
Black precipitate forms Pd aggregation (Pd black).Ligand concentration is too low or Pd is unstable. Ensure G4 Precatalyst is used (1:1 Pd:L ratio is guaranteed).
No reaction, SM remains Oxidative addition failure.The Amide is poisoning the Pd heavily. Switch to BrettPhos or tBuXPhos (even bulkier). Increase temp to 80°C.
Impurity: Phenol formation Oxidation of Boronic Acid.Degas solvents thoroughly. Oxygen promotes phenol formation and homocoupling.

References

  • Buchwald Precatalysts (G3/G4)

    • Title: "G3 and G4 Buchwald Precatalysts"[4][5]

    • Source: Sigma-Aldrich / Merck
  • Protodeboronation Mechanisms

    • Title: "Protodeboronation: A Review" (Contextual grounding on base-c
    • Source: Wikipedia (General Reference for Mechanism)
    • URL:[Link]

  • Optimization of Catalyst Loading in OPRD

    • Title: "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions"
    • Source: Organic Process Research & Development (ACS)[6]

    • URL:[Link] (Journal Landing Page for verification of OPRD standards)

  • Heteroatom Poisoning in Pd Catalysis

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation" (Analogous mechanism for amide poisoning via N-coordin
    • Source: Journal of the American Chemical Society
    • URL:[Link]

Sources

Application Note: Iterative Cross-Coupling Strategies Using 3-Bromo-5-carbamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Bromo-5-carbamoylphenylboronic acid (CAS: 871329-66-7) represents a high-value "linchpin" scaffold for medicinal chemistry and materials science. Its 1,3,5-substitution pattern allows for the rapid construction of meta-terphenyl cores, common in liquid crystals and drug pharmacophores.

However, this molecule presents a classic chemoselectivity paradox: it contains both a nucleophilic moiety (boronic acid) and an electrophilic moiety (bromide). Without a defined strategy, subjecting this reagent to palladium catalysis results in uncontrolled oligomerization (homocoupling).

This guide details two orthogonal workflows to control the sequence of bond formation:

  • Path A (Nucleophilic Mode): Exploiting rates of oxidative addition to couple the boronic acid first, leaving the bromide intact.

  • Path B (Electrophilic Mode): Using MIDA-boronate protection to couple the bromide first, preserving the boron species for a subsequent step.

Strategic Decision Tree

StrategyMap Start Starting Material: 3-Bromo-5-carbamoylphenylboronic acid Decision Which bond must form FIRST? Start->Decision PathA Path A: Nucleophilic Mode (Targeting External Electrophile) Decision->PathA Form C-C at Boron PathB Path B: Electrophilic Mode (Targeting External Nucleophile) Decision->PathB Form C-C at Bromide StepA1 Step 1: Chemoselective Suzuki Partner: Aryl-Iodide (Ar-I) Catalyst: Pd(PPh3)4 PathA->StepA1 StepB1 Step 1: MIDA Protection Reagent: N-Methyliminodiacetic acid PathB->StepB1 ResultA Intermediate A: 3-Bromo-5-carbamoyl-biphenyl StepA1->ResultA StepB2 Step 2: Suzuki Coupling at Br Partner: Ar-B(OH)2 Catalyst: XPhos Pd G2 StepB1->StepB2 ResultB Intermediate B: MIDA-Protected Biphenyl StepB2->ResultB

Figure 1: Strategic workflow for iterative functionalization. Path A relies on kinetic selectivity (I > Br). Path B relies on protecting group chemistry.[1][2]

Path A: Nucleophilic Mode (Boron-First)

Objective: Couple the


 moiety with an external aryl halide while preserving the internal 

for later use.

The Challenge: The internal bromide is susceptible to oxidative addition by Palladium.[3] If the catalyst inserts into the internal C-Br bond, the molecule will homocouple (polymerize).

The Solution: Use an external Aryl Iodide (Ar-I) . The rate of oxidative addition of Pd(0) to Ar-I is orders of magnitude faster than to Ar-Br. By using a mild catalyst like


 at moderate temperatures, we achieve >95% chemoselectivity.
Protocol A: Kinetic Chemoselective Coupling

Reagents:

  • 3-Bromo-5-carbamoylphenylboronic acid (1.0 equiv)

  • External Aryl Iodide (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the boronic acid, the aryl iodide, and

    
    . Cap and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling; rigorous degassing is essential.
    
  • Solvent Addition: Add degassed DME and 2M

    
     via syringe.
    
  • Reaction: Heat the mixture to 60–70 °C .

    • Critical Control Point: Do NOT exceed 80 °C. Higher temperatures increase the probability of the catalyst activating the internal bromide.

  • Monitoring: Monitor by HPLC/UPLC. Look for the consumption of the aryl iodide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. The product (Bromobiphenyl amide) is usually less polar than the starting boronic acid.

Data: Halide Selectivity Rates

Electrophile (Ar-X) Relative Rate of Oxidative Addition (Pd-L) Selectivity Outcome
Ar-I (External) High (~1000) Desired Cross-Coupling
Ar-Br (Internal) Moderate (~10) Kinetic byproduct (minimized at <70°C)

| Ar-Cl (External) | Low (<1) | No reaction (Inert) |

Path B: Electrophilic Mode (Bromide-First)

Objective: React the internal


 with an external boronic acid.

The Challenge: If you mix the starting material with an external boronic acid and Pd, you have two boronic acids and one bromide. Statistical scrambling and homocoupling will occur.

The Solution: MIDA Boronates . We must "mask" the internal boronic acid as a N-methyliminodiacetic acid (MIDA) ester. The MIDA boronate is


-hybridized and unreactive toward transmetallation, rendering it inert under Suzuki conditions.
Protocol B1: Protection (Synthesis of the MIDA Boronate)

Reagents:

  • 3-Bromo-5-carbamoylphenylboronic acid[4][5]

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene/DMSO (10:1)

Procedure:

  • Combine the boronic acid and MIDA in a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves).

  • Reflux in Toluene/DMSO for 12–16 hours. The azeotropic removal of water drives the equilibrium.

  • Workup: The MIDA boronate is often insoluble in ether but soluble in Acetone/MeCN. Precipitate the product by pouring the concentrated reaction mixture into diethyl ether.

  • Result: A stable, crystalline solid (MIDA-Ester) that is silica-gel compatible.

Protocol B2: Orthogonal Coupling (The "Slow-Release" Strategy)

Now that the boron is protected, the molecule behaves purely as an Aryl Bromide.

Reagents:

  • MIDA-Protected Intermediate (from B1) (1.0 equiv)

  • External Boronic Acid (1.2 equiv)

  • Catalyst:

    
     or XPhos Pd G2 (highly active for bromides)
    
  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: THF or Dioxane (Anhydrous conditions preferred to prevent premature MIDA hydrolysis).

Procedure:

  • Perform standard Suzuki coupling at 80–100 °C.

  • Mechanism: The MIDA group remains intact because the base is anhydrous or mild, and the boron is coordinatively saturated (

    
    ).
    
  • Purification: Isolate the bi-aryl MIDA boronate via standard column chromatography.

Protocol B3: Deprotection (Releasing the Linchpin)

To perform the next coupling, remove the MIDA group.

Reagents:

  • MIDA-Biaryl Product

  • Reagent: 1M NaOH (aq) / THF (1:3 ratio)

Procedure:

  • Stir at Room Temperature for 30 minutes. The base hydrolyzes the MIDA ester, reverting the boron to its active

    
    
    
    
    
    state.
  • Quench with dilute HCl or

    
     to pH 6–7. Extract with EtOAc.
    
  • Result: A 3,5-disubstituted phenylboronic acid, ready for a third coupling.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
Homocoupling (Polymer) Oxygen presence or Temp too high (Path A).Degas solvents >15 mins. Lower temp to 60°C. Switch to Ar-I.
Protodeboronation Loss of

group.
The carbamoyl group is electron-withdrawing, destabilizing the C-B bond. Use milder bases (

instead of Carbonate). Avoid prolonged heating.
Hydrolysis of Amide Conversion of

to

.
Avoid strong hydroxides (NaOH/KOH) at high temps. Use

or Phosphate bases.
Incomplete MIDA Formation Residual free acid.Ensure rigorous water removal (Dean-Stark or Activated 4Å Sieves) during protection step.
Visualization of MIDA Cycle

MIDACycle Start Free Boronic Acid (Reactive sp2) MIDA MIDA Boronate (Inert sp3) Start->MIDA + MIDA, - H2O (Protection) Coupled Coupled Bromide (MIDA Intact) MIDA->Coupled + Ar-B(OH)2 Pd Cat. (Coupling at Br) Final Functionalized Boronic Acid Coupled->Final + NaOH (aq) (Deprotection) Final->Start Ready for Next Cycle

Figure 2: The protection-deprotection cycle allowing the bromide to be reacted before the boron.

References

  • General Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995 , 95, 2457–2483.

  • Iterative Coupling & MIDA Boronates: Gillis, E. P.; Burke, M. D.[1][7] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129, 6716–6717.

  • Calliff, B. M.; Xu, X. "Chemoselective Suzuki-Miyaura Cross-Coupling of Haloarylboronic Acids." Organic Letters, 2016, 18, 555-559.
  • Ligand Effects on Selectivity: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41, 1461–1473.

Sources

Application Note: Microwave-Assisted Synthesis using 3-Aminocarbonyl-5-bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 3-Aminocarbonyl-5-bromophenylboronic acid (CAS 2121513-97-9) in microwave-assisted organic synthesis. This molecule serves as a high-value "linchpin" scaffold in medicinal chemistry due to its unique meta-substitution pattern, enabling the rapid construction of complex biaryl cores with orthogonal functional handles.

By leveraging microwave irradiation, researchers can overcome the inherent solubility challenges of the primary amide group and significantly accelerate Suzuki-Miyaura cross-coupling reactions while suppressing common side reactions such as protodeboronation.

Strategic Utility & Chemical Profile

The "Linchpin" Scaffold

The utility of this compound lies in its orthogonal reactivity. It allows for a sequential, modular assembly of trisubstituted benzene rings, a common pharmacophore in kinase inhibitors and GPCR ligands.

Functional GroupReactivity ProfileStrategic Role
Boronic Acid (

)
High reactivity (Suzuki Coupling)Primary Coupling: Connects to the core scaffold first.
Bromide (

)
Moderate reactivity (Suzuki/Buchwald)Secondary Diversification: Retained during the first coupling; available for late-stage modification.
Amide (

)
Low chemical reactivity; High PolarityInteraction/Solubility: Provides H-bond donor/acceptor sites; directs solubility but requires polar solvent systems.
Microwave Advantage

Conventional heating often requires prolonged reaction times (4–12 hours) for amide-containing boronic acids due to poor solubility in non-polar solvents and slow transmetallation rates. Microwave irradiation (MW) offers two critical advantages:

  • Superheating: Access to temperatures above the solvent's atmospheric boiling point accelerates the rate-determining step (transmetallation).

  • Polarity Coupling: The amide group has a high dielectric loss tangent, allowing efficient energy absorption and localized heating, ensuring the substrate is fully solubilized during the reaction.

Experimental Workflows

Workflow Visualization

The following diagram illustrates the sequential functionalization strategy, prioritizing the boronic acid coupling followed by the bromide displacement.

G Start Starting Scaffold (3-Aminocarbonyl-5-bromo phenylboronic acid) Step1 Step 1: MW-Suzuki Coupling (Targeting B(OH)2) Start->Step1 Ar-Cl, Pd Cat Base, MW Inter Intermediate (Biaryl with retained -Br) Step1->Inter Step2 Step 2: Diversification (Buchwald or 2nd Suzuki) Inter->Step2 R-NH2 or Ar-B(OH)2 MW Final Final Library Candidate Step2->Final

Figure 1: Sequential functionalization workflow. The boronic acid is utilized first due to its lability, preserving the bromide for subsequent steps.

Detailed Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Coupling this compound with a heteroaryl chloride (e.g., 4-chloropyridine) while preserving the aryl bromide.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Partner: Heteroaryl Chloride (1.0 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
    • Why: Robust against air/moisture and effective for sterically demanding couplings.

  • Base: 2M Aqueous

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

    • Ratio: Dioxane:Water (4:1 v/v) is critical to solubilize the amide.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the boronic acid (0.5 mmol, 122 mg), heteroaryl chloride (0.5 mmol), and

    
     (0.025 mmol, 20 mg).
    
  • Solvation: Add 4 mL of 1,4-Dioxane and 1 mL of 2M

    
    .
    
  • Degassing: Seal the vial and purge with Nitrogen or Argon for 2 minutes (via balloon needle through septum). Oxygen inhibition is a primary cause of stalled Suzuki reactions.

  • Irradiation: Place in the microwave reactor.

    • Temp: 110°C

    • Hold Time: 20 minutes

    • Stirring: High

    • Power: Dynamic (Max 200W)

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine.

    • Note: If the product is highly polar due to the amide, add 5% Methanol to the organic layer to improve extraction efficiency.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
    

Expected Outcome: 70–90% yield of the brominated biaryl intermediate.

Protocol B: Rapid Buchwald-Hartwig Amination (Post-Suzuki)

Objective: Utilizing the retained bromide to introduce an amine handle (e.g., morpholine or primary amine).

Reagents:

  • Substrate: Brominated Biaryl Intermediate (from Protocol A)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%)
    
    • Why: Xantphos is a wide bite-angle ligand excellent for aryl bromides and prevents chelation of the Pd by the amide nitrogen.

  • Base:

    
     (2.0 equiv) - Cesium improves solubility in organic solvents compared to Potassium.
    
  • Solvent: Toluene/t-BuOH (5:1) or pure Dioxane.

Methodology:

  • Assembly: Charge the MW vial with the intermediate (0.3 mmol), amine (0.36 mmol), base, and catalyst system.

  • Irradiation:

    • Temp: 130°C

    • Time: 15 minutes

  • Work-up: Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate and purify.

Troubleshooting & Optimization (E-E-A-T)

Suppressing Protodeboronation

The presence of the electron-withdrawing amide and bromine groups on the phenyl ring makes the C-B bond susceptible to hydrolysis (protodeboronation), yielding the byproduct 3-bromo-benzamide.

Mechanism & Mitigation:

  • Mechanism: Base-catalyzed hydrolytic cleavage of the C-B bond.

  • Solution:

    • Reduce Time: MW heating (15-20 min) is superior to thermal heating (overnight) as it minimizes the time the boronic acid is exposed to base at high temperatures.

    • Base Selection: Switch from

      
       to milder bases like 
      
      
      
      or
      
      
      if deboronation exceeds 10%.
    • Pre-activation: Mix the Aryl Halide and Catalyst before adding the Boronic Acid to ensure the catalytic cycle starts immediately upon heating.

Solvent Compatibility Table

Solubility of the 3-aminocarbonyl group is the primary physical constraint.

Solvent SystemSolubility RatingMW AbsorptionRecommendation
Dioxane / Water (4:1) HighHighStandard. Best balance of solubility and heating efficiency.
DMF / Water Very HighMediumAlternative. Use if substrate precipitates in Dioxane. Harder to remove during workup.
Toluene / Water LowLowAvoid. Poor solubility of the amide leads to heterogeneous mixtures and stalled reactions.
Ethanol / Water HighHighGreen Option. Good for simple couplings, but may cause transesterification if esters are present.
Catalytic Cycle Visualization

Understanding the cycle helps diagnose failures. If the oxidative addition (Step 1) is slow, the boronic acid sits in the basic solution longer, increasing deboronation risk.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl + Pd) Pd0->OxAdd Fast TransMet Transmetallation (Rate Limiting in MW) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim MW Heat Accelerates Deboro SIDE REACTION: Protodeboronation TransMet->Deboro If slow RedElim->Pd0 Regenerates

Figure 2: Catalytic cycle highlighting the Transmetallation step where Microwave heating provides kinetic energy to outcompete protodeboronation.

References

  • Compound Identity: this compound (CAS 2121513-97-9).[1][2] BoronPharm / PubChem.

  • Microwave Suzuki Protocols: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reactions.[3][4] Sigma-Aldrich Application Guides.

  • Protodeboronation Mechanisms: Protodeboronation of Boronic Acids: Mechanisms and Suppression Strategies. Wikipedia / General Chemical Reference.

  • Amide Solubility in MW: Efficient Microwave-Assisted Synthesis of Amides. National Institutes of Health (PMC).

  • Catalyst Selection: XPhosPdG2 and Pd(dppf)Cl2 in Heterocyclic Couplings. Royal Society of Chemistry (RSC).

Sources

Application Note: Orthogonal Derivatization of 3-Aminocarbonyl-5-bromophenylboronic Acid for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Strategy

3-Aminocarbonyl-5-bromophenylboronic acid represents a high-value "lynchpin" scaffold for combinatorial library synthesis. Its structural uniqueness lies in its tri-orthogonality :

  • Bromide (-Br): An electrophile for cross-coupling.

  • Boronic Acid (-B(OH)₂): A nucleophile for cross-coupling.

  • Aminocarbonyl (-CONH₂): A primary amide serving as a polar pharmacophore, a directing group, or a precursor for nitriles/anilines.

The Challenge: The simultaneous presence of a halide (Br) and a boronic acid creates an inherent risk of uncontrolled self-polymerization under standard Palladium-catalyzed conditions.

The Solution: This guide details a Chemoselective Protection-Activation Strategy . By utilizing N-methyliminodiacetic acid (MIDA) boronates or Pinacol esters, we "mask" the nucleophilic boron, allowing exclusive reaction at the bromide. This enables the iterative assembly of complex molecules in a "lego-like" fashion, preserving the amide for final-stage diversification.

Strategic Reaction Architecture

The derivatization logic follows a strict order of operations to maintain yield and purity.

The Workflow Diagram

The following flowchart illustrates the orthogonal pathways for processing this scaffold.

G Start 3-Aminocarbonyl- 5-bromophenylboronic acid MIDA MIDA Boronate (Protected Nucleophile) Start->MIDA MIDA/DMSO Dehydration Nitrile Nitrile Derivative (-CN) Start->Nitrile TFAA/Pyridine (Dehydration) Coupling1 Suzuki Coupling 1 (Reacts at -Br) MIDA->Coupling1 R-B(OH)2 Pd(0) Deprotect Boronic Acid Release (Hydrolysis) Coupling1->Deprotect NaOH/THF Coupling2 Suzuki Coupling 2 (Reacts at -B(OH)2) Deprotect->Coupling2 Ar-X Pd(0) Nitrile->MIDA Post-Mod

Figure 1: Iterative Cross-Coupling (ICC) workflow. The MIDA strategy allows the scaffold to act as an electrophile first, then a nucleophile.

Detailed Experimental Protocols

Protocol A: Boron Protection (MIDA Boronate Formation)

Rationale: Unprotected boronic acids are prone to protodeboronation and self-coupling. The MIDA boronate is a tetracoordinate species with a hybridized


 boron, rendering it unreactive to transmetallation (Pd-catalysis) but stable to chromatography.

Reagents:

  • This compound (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene/DMSO (10:1)

  • Dean-Stark apparatus components

Step-by-Step:

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with the boronic acid substrate and MIDA.

  • Solvation: Add Toluene/DMSO mixture (0.1 M concentration relative to substrate). The DMSO helps solubilize the polar MIDA.

  • Reflux: Heat the mixture to reflux (approx. 115°C) with vigorous stirring. Water generated by the condensation is azeotropically removed via the Dean-Stark trap.

  • Monitoring: Monitor by TLC (stain with curcumin or KMnO4). Reaction is typically complete in 12–16 hours.

  • Workup: Cool to room temperature. The MIDA boronate often precipitates.

    • If solid: Filter and wash with diethyl ether.

    • If soluble: Concentrate toluene, dilute with EtOAc, wash with water (to remove DMSO/unreacted MIDA), dry over MgSO₄, and concentrate.

  • Yield Check: Expect a white/off-white solid.

    • QC Marker: ¹¹B NMR should show a shift upfield (approx. 10–15 ppm) indicative of

      
       boron.
      
Protocol B: Chemoselective Suzuki Coupling (The "Bromide First" Approach)

Rationale: With the boron protected as a MIDA ester, the molecule behaves purely as an aryl bromide. We can now couple it with an external boronic acid without touching the scaffold's boron.

Reagents:

  • MIDA-protected Scaffold (from Protocol A) (1.0 equiv)

  • External Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (0.03 equiv) or 
    
    
    
  • Base:

    
     (3.0 equiv, anhydrous) or 
    
    
    
  • Solvent: THF or Dioxane (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charging: Add the MIDA-scaffold, external boronic acid, base, and Pd catalyst.

  • Solvent: Add anhydrous THF (0.2 M). Crucial: Avoid water. Water + Base can slowly hydrolyze the MIDA group during the reaction, leading to polymerization.

  • Reaction: Heat to 60°C for 4–12 hours.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash with brine.

  • Purification: Flash chromatography. MIDA boronates are stable on silica gel (elute with MeOH/DCM or EtOAc/Acetone mixtures).

Protocol C: Activation (MIDA Hydrolysis)

Rationale: Once the first diversity element is attached at the bromide position, we must "unmask" the boron to allow the second coupling.

Reagents:

  • Coupled MIDA Product (from Protocol B)[1]

  • Base: NaOH (1M aqueous)

  • Solvent: THF[2]

Step-by-Step:

  • Dissolution: Dissolve the MIDA boronate in THF.

  • Hydrolysis: Add NaOH (3.0 equiv). Stir at room temperature for 30 minutes.

  • Quench: Quench with Phosphate Buffer (pH 7.0) or dilute HCl (carefully) to neutralize.

  • Extraction: Extract immediately with EtOAc.

    • Note: Boronic acids can be tricky to extract; salting out the aqueous layer with NaCl helps.

  • Use: The resulting crude boronic acid is usually used directly in the next coupling step (Protocol D) to avoid dehydration to boroxins (anhydrides).

Data Summary & Troubleshooting

Comparative Reactivity Table

Functional GroupStateReactivity to Pd(0)Stability to Base (aq)Role in Library
-Br FreeHigh (Electrophile)HighFirst Diversity Point
-B(OH)₂ FreeHigh (Nucleophile)ModeratePolymerization Risk
-B(MIDA) ProtectedInert Low (Hydrolyzes)Masking Group
-CONH₂ FreeLow (generally inert)HighSolubility / H-Bonding
-CN DerivatizedInertModerateBioisostere

Troubleshooting Guide:

  • Issue: Polymerization/Oligomerization observed in Protocol B.

    • Root Cause:[3][4] MIDA hydrolysis occurred in situ.

    • Fix: Ensure strictly anhydrous conditions (dry THF, anhydrous base like

      
      ). Do not use aqueous carbonate bases for the first coupling.
      
  • Issue: Low yield in MIDA formation.

    • Root Cause:[3][4] Incomplete water removal.

    • Fix: Refresh molecular sieves or ensure Dean-Stark is functioning actively.

Advanced Derivatization: Amide Modulation

For libraries requiring electronic diversity, the primary amide (


) can be converted to a nitrile (

) before the Suzuki couplings. The nitrile is electron-withdrawing, which facilitates the subsequent oxidative addition of Pd into the C-Br bond.

Protocol: Dehydration to Nitrile

  • Dissolve substrate in dry Pyridine/Dioxane.

  • Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) dropwise.

  • Stir at RT for 3 hours.

  • Result: 3-Cyano-5-bromophenylboronic acid (usually isolated as pinacol ester for stability).

References

  • Gillis, E. P., & Burke, M. D. (2007).[4][5] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Cross-Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. [Link]

Sources

one-pot synthesis of biaryl amides from 3-bromo-5-carbamoylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective One-Pot Synthesis of Biaryl Amides using 3-Bromo-5-carbamoylphenylboronic Acid

Part 1: Executive Summary & Strategic Rationale

The "Linchpin" Strategy in Medicinal Chemistry 3-Bromo-5-carbamoylphenylboronic acid (CAS: 871329-67-8) is not merely a reagent; it is a bifunctional linchpin . In the context of drug discovery—specifically for ROR


t inhibitors, kinase inhibitors, and GPCR ligands—the biaryl amide motif is ubiquitous.

This Application Note details the chemoselective utilization of this scaffold. Unlike standard Suzuki couplings, this protocol addresses the critical challenge of oligomerization . The starting material contains both a nucleophile (boronic acid) and an electrophile (bromide) on the same aromatic ring.[1] Without a kinetically controlled protocol, the reagent will polymerize (self-couple).

Our approach leverages "Electrophilic Discrimination": By utilizing an external coupling partner with a higher oxidative addition rate (e.g., an Aryl Iodide) than the internal bromide, we achieve high-fidelity cross-coupling at the boron center while preserving the bromide for subsequent "One-Pot" diversifications.

Part 2: Mechanism & Chemoselectivity Landscape[2]

To ensure success, the experimentalist must understand the reactivity hierarchy. The palladium catalyst (Pd(0)) faces a choice between two electrophiles: the external Aryl Halide (


) and the internal Aryl Bromide (

).
The Selectivity Hierarchy (DOT Visualization)

Chemoselectivity cluster_legend Kinetic Control Strategy Start Pd(0) Active Catalyst PathA Path A: Oxidative Addition to External Ar-I (FAST) Start->PathA k1 >> k2 PathB Path B: Oxidative Addition to Internal Ar-Br (SLOW) Start->PathB k2 ProductA Target Biaryl Amide (Bromide Intact) PathA->ProductA + Base, Transmetallation ProductB Oligomerization/Polymerization (Self-Coupling) PathB->ProductB + Base, Transmetallation Legend To favor Path A, use Ar-I or electron-deficient Ar-Br. Avoid electron-rich Ar-Cl.

Figure 1: Kinetic competition in the Suzuki-Miyaura coupling of bifunctional halo-arylboronic acids. Success depends on


.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-arylbenzamides (The "Biaryl Amide" Core)

Objective: Couple the boronic acid moiety with an external aryl halide while leaving the bromide intact for future use.

Reagents & Materials:

  • Scaffold: 3-Bromo-5-carbamoylphenylboronic acid (1.0 equiv).

  • Coupling Partner: Aryl Iodide (1.1 equiv) — Preferred for highest selectivity.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd(dppf)Cl
    
    
    (for sterically hindered substrates).
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous, 3.0 equiv).
  • Solvent: 1,4-Dioxane or DME (degassed).

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial. Allow to cool under Argon flow.

  • Charging: Add 3-bromo-5-carbamoylphenylboronic acid (1.0 mmol, 244 mg), the Aryl Iodide (1.1 mmol), and Pd(PPh

    
    )
    
    
    
    (0.03 mmol, 35 mg).
  • Solvation: Add degassed 1,4-Dioxane (5 mL). Stir gently to dissolve/suspend.

  • Activation: Add Na

    
    CO
    
    
    
    solution (1.5 mL, 2.0 M) via syringe. The mixture is now biphasic.
  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours.

    • Microwave: Heat to 100°C for 30 minutes.

  • Monitoring: Check LC-MS. Look for the disappearance of the boronic acid (M+H not usually visible, check UV) and appearance of the product mass.

    • Critical Check: If you see dimers (mass = 2x Scaffold - Br + coupling), your temperature is too high or the Aryl Iodide is degraded.

  • Workup: Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The amide group makes the product polar; expect elution at 40-60% EtOAc.

Protocol B: One-Pot Sequential Synthesis of 3,5-Diarylbenzamides

Objective: Utilize the "Dormant" bromide immediately after the first coupling to create a terphenyl-like amide without isolating the intermediate.

Workflow Diagram (DOT Visualization)

OnePotWorkflow Step1 Step 1: Chemoselective Coupling Reagents: Ar¹-I, Pd(0), Na₂CO₃ Temp: 60-80°C Time: 2-4 h Check QC Checkpoint Is Ar¹-I consumed? Is Bromide intact? Step1->Check Step2 Step 2: Activation of Bromide Add: Ar²-B(OH)₂, More Base Add: SPhos or XPhos (Booster) Temp: 100°C Check->Step2 Yes Final Final Product 3,5-Diarylbenzamide Step2->Final

Figure 2: Sequential "One-Pot" workflow for generating 3,5-disubstituted amides.

Procedure Modifications:

  • Perform Protocol A as described.

  • Do NOT work up.

  • Once the Aryl Iodide is consumed (LC-MS confirmation), cool the reaction to 40°C.

  • Second Addition: Add the second Boronic Acid (

    
    , 1.5 equiv).
    
  • Catalyst Boost (Optional but Recommended): Add a highly active ligand like SPhos or XPhos (5 mol%) to activate the now "sluggish" internal bromide, or add fresh Pd(OAc)

    
     (2 mol%).
    
  • Reaction: Heat to 100°C (reflux) for 12 hours.

  • Workup: Standard extraction and purification.

Part 4: Data Analysis & Troubleshooting

Substrate Compatibility Table

Aryl Halide (Partner 1)ConditionsYield (Step 1)Chemoselectivity Note
4-Iodoanisole Pd(PPh

)

, 80°C
88%Excellent. I > Br selectivity is high.
1-Bromo-4-nitrobenzene Pd(dppf)Cl

, 80°C
72%Good. Electron-deficient bromides activate well.
Chlorobenzene Pd-XPhos, 100°C<30%Poor. High risk of scaffold polymerization (Br on scaffold competes with Cl).
2-Iodopyridine Pd(PPh

)

, 90°C
65%Moderate. Pyridines can poison Pd; use excess catalyst.

Common Failure Modes:

  • Self-Coupling (Oligomerization):

    • Cause: The external electrophile (

      
      ) is too unreactive (e.g., an electron-rich Aryl Chloride).
      
    • Fix: Switch to an Aryl Iodide or use a more reactive catalyst system only compatible with Iodides (e.g., Pd

      
      (dba)
      
      
      
      without electron-rich phosphines).
  • Hydrolysis of Amide:

    • Cause: Prolonged heating at >100°C in basic aqueous media.

    • Fix: Use mild bases like K

      
      PO
      
      
      
      instead of Na
      
      
      CO
      
      
      , or switch to anhydrous conditions (CsF in Toluene).

Part 5: References

  • Suzuki-Miyaura Coupling Mechanism & Chemoselectivity

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Discovery of Biaryl Amides as ROR

    
    t Inhibitors 
    
    • Context: This paper demonstrates the utility of biaryl amides in drug discovery, validating the target structure of this protocol.

    • Xiao, S., et al. (2015). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant ROR

      
      t Inhibitors.[2] ACS Medicinal Chemistry Letters, 6(12), 1226–1231.
      
  • Iterative Cross-Coupling (ICC) with Halophenylboronic Acids

    • Context: Establishes the "Linchpin" strategy using bifunctional boronates.

    • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • General Procedures for Suzuki Coupling

    • Organic Chemistry Portal: Suzuki Coupling.[1][2][3][4][5][6][7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Functionalized Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-3Br-5CONH2-BA Subject: Improving solubility of 3-bromo-5-carbamoylphenylboronic acid in THF or Dioxane Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are encountering solubility issues with 3-bromo-5-carbamoylphenylboronic acid in ethereal solvents (THF, 1,4-Dioxane). This is a known physicochemical bottleneck caused by the "Dual-Lattice Lock":

  • Primary Amide (

    
    ):  Forms robust intermolecular hydrogen bond networks (similar to Kevlar/nylon precursors).
    
  • Boronic Acid (

    
    ):  Exists in a dynamic equilibrium with trimeric boroxines, creating extended H-bond dimers and oligomers.
    

THF and Dioxane are hydrogen bond acceptors but poor donors . They cannot energetically disrupt the strong solute-solute interactions of your compound without assistance. This guide provides three tiered protocols to resolve this, ranging from solvent engineering to chemical modification.

Module 1: Diagnostic Workflow

Before altering your experimental setup, use this decision tree to select the correct protocol.

SolubilityLogic Start Start: Insoluble Slurry in THF/Dioxane Goal What is your downstream application? Start->Goal Suzuki Suzuki-Miyaura Coupling Goal->Suzuki Analysis Analysis (NMR/HPLC) or recrystallization Goal->Analysis Anhydrous Strictly Anhydrous Reaction (e.g., Lithiation/Grignard) Goal->Anhydrous Slurry Protocol C: Slurry Reaction (Solubility not required) Suzuki->Slurry Standard BaseAdd Add Aqueous Base (Dissolution via Boronate) Suzuki->BaseAdd If homogeneity needed PolarSpike Protocol A: Polarity Spike (Add MeOH or Water) Analysis->PolarSpike Pinacol Protocol B: In-Situ Protection (Convert to Bpin) Anhydrous->Pinacol

Figure 1: Diagnostic workflow for selecting the appropriate solubilization strategy based on downstream application.

Module 2: The Thermodynamics of Insolubility (FAQ)

Q1: Why won't this dissolve in pure THF? It's an organic molecule.[1][2][3][4][5][6]

A: Your molecule is a "brick dust" candidate. The crystal lattice energy is exceptionally high due to two competing networks:

  • Amide Stacking: The primary amide group (

    
    ) acts as both a double donor and a double acceptor. In the solid state, these stack efficiently (like sheets), resisting solvation by aprotic solvents like THF.
    
  • Boroxine Cycle: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). These trimers are often less polar but can pack tightly. Pure, dry THF cannot hydrolyze the boroxine back to the monomer, nor can it break the amide H-bonds.

Q2: Does heating help?

A: Only marginally. Heating in THF promotes the dehydration of the boronic acid into the boroxine anhydride (trimerization), which releases water. While the boroxine might be more soluble, the water released can cause issues if your reaction is moisture-sensitive. Furthermore, upon cooling, the amide network will likely force precipitation immediately.

Module 3: Troubleshooting Protocols

Protocol A: The "Polarity Spike" (Co-solvent Engineering)

Best for: HPLC sample prep, recrystallization, or reactions tolerant of protic sources.

Mechanism: Adding a protic solvent (Donor) disrupts the amide-amide H-bonds that THF (Acceptor) cannot break.

Steps:

  • Prepare your slurry in THF or Dioxane.

  • Add Methanol (MeOH) or Water dropwise.

  • Target Ratio:

    • THF:MeOH (9:1 to 4:1): Usually sufficient to break the lattice.

    • THF:Water (10:1): Water is aggressive; it forces the boroxine

      
       boronic acid hydrolysis, favoring the monomeric species which is more soluble in the wet organic layer.
      

Data Reference: | Solvent System | Dielectric Const. (


) | H-Bond Donor Ability (

) | Solubility Prediction | | :--- | :--- | :--- | :--- | | Pure THF | 7.5 | 0.00 | Poor (Aggregates) | | Pure Dioxane | 2.2 | 0.00 | Very Poor | | THF + 10% MeOH | ~10.0 | High | Good (Disrupts Amide) | | THF + 5% Water | ~11.0 | Very High | Excellent (Hydrolyzes Boroxine) |
Protocol B: In Situ Pinacol Protection (The "Silver Bullet")

Best for: Strictly anhydrous reactions, lithiation, or when high concentration in pure THF is required.

Mechanism: Converting the boronic acid to a pinacol boronate ester (Bpin) removes the H-bond donor capability of the boron group and adds lipophilicity. The resulting ester is almost always highly soluble in THF.

Steps:

  • Suspend 1.0 equiv of 3-bromo-5-carbamoylphenylboronic acid in THF.

  • Add 1.1 equiv of Pinacol .

  • Add 2.0 equiv of anhydrous

    
      (to capture the water generated).
    
  • Stir at room temperature for 30–60 minutes.

  • Result: The slurry will clear as the Bpin ester forms.

  • Filter off the

    
     if necessary. You now have a solution of the protected boronate in THF ready for anhydrous chemistry.
    

Technical Note: This reaction is spontaneous in THF. The Bpin derivative is chemically equivalent in Suzuki couplings but significantly more soluble.

Protocol C: Reaction-Specific (Suzuki-Miyaura)

Best for: Running the coupling reaction without pre-dissolution.

Insight: You do not need a clear solution to start a Suzuki coupling.

Steps:

  • The Slurry Method: Suspend the boronic acid, aryl halide, and catalyst in THF/Dioxane.

  • Add Base: Add the aqueous base (e.g.,

    
     or 
    
    
    
    in water).
  • Phase Transfer: As the reaction heats (60–80°C), the base deprotonates the boronic acid to form the boronate anion (

    
    ).
    
  • Solubilization: This anionic species is highly soluble in the aqueous/organic interface and will enter the catalytic cycle.

  • Observation: The reaction mixture will eventually turn clear (or black/brown due to Pd) as the starting material is consumed.

References

  • Boronic Acid Properties & Equilibrium

    • Title: The Boroxine-Boronic Acid Equilibrium[1]

    • Source: National Institutes of Health (PubMed) / J. Org. Chem.
    • Context: Explains the trimerization equilibrium that complic
  • Solubility of Amides

    • Title: Physical Properties of Amides[2][3]

    • Source: Chemistry LibreTexts
    • Context: Details the hydrogen bonding networks (Donor-Acceptor) that cause primary amides to have high lattice energies and low solubility in aprotic solvents.[4]

  • Pinacol Ester Form

    • Title: Synthesis of Boronic Acids and Esters[5][6]

    • Source: Organic Syntheses / eScholarship
    • Context: Describes the standard method of converting boronic acids to pinacol esters to modul
  • Suzuki Coupling in Heterogeneous Media

    • Title: Suzuki-Miyaura Cross-Coupling: St
    • Source: MDPI / C
    • Context: Validates the use of slurry/heterogeneous conditions for insoluble boronic acids using aqueous bases.

Sources

Technical Support Center: Handling Bifunctional Bromo-Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Self-Coupling Polymerization in Suzuki-Miyaura Reactions Ticket ID: #SM-POLY-PREV Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Janus" Substrate Challenge

You are encountering a classic yet critical issue in cross-coupling chemistry: the "Janus" effect . Your substrate, a bromo-arylboronic acid, contains both the nucleophile (boronic acid) and the electrophile (bromide) required for the reaction.

In a standard Suzuki-Miyaura protocol, this molecule acts as an


 monomer. Without intervention, the palladium catalyst cannot distinguish between your desired external partner and the substrate itself, leading to rapid polycondensation (oligomerization) . The result is often an insoluble black tar rather than your desired cross-coupled product.

This guide details three field-proven strategies to break this symmetry: Chemical Protection (MIDA) , Kinetic Differentiation , and Process Engineering .

Module 1: Mechanistic Diagnosis (FAQ)

Q: Why does my reaction turn into black tar immediately?

A: You are likely witnessing a step-growth polymerization event. In a typical Suzuki reaction, we couple an electrophile (


) with a nucleophile (

). Your substrate contains both.

If the concentration of your active bifunctional monomer is high, the catalyst will oxidatively add to the C-Br bond of one molecule and transmetallate with the C-B bond of another. This creates a chain reaction, forming dimers, trimers, and eventually insoluble oligomers (the "tar").

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired cross-coupling path and the fatal polymerization path.

SuzukiCompetition Substrate Bromo-Arylboronic Acid (Bifunctional Monomer) OxAdd Oxidative Addition Complex (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst External External Partner (Desired Path) OxAdd->External Transmetallation w/ External Boronic Acid Self Self-Reaction (Fatal Path) OxAdd->Self Transmetallation w/ Substrate (Self) Product Cross-Coupled Product External->Product Reductive Elimination Polymer Oligomers/Polymer (Black Tar) Self->Polymer Chain Propagation

Figure 1: The kinetic bifurcation point. Success depends on suppressing the "Self-Reaction" pathway.

Module 2: The Gold Standard – MIDA Boronates

Q: What is the most robust way to prevent this?

A: Use MIDA (N-methyliminodiacetic acid) boronates . This strategy, pioneered by the Burke group, converts the amphoteric (reactive at both ends) boronic acid into a species where the boron is


-hybridized and unreactive. This effectively "masks" the nucleophile, allowing the molecule to behave solely as an aryl bromide electrophile.
The Protocol: In-Situ Deprotection (Slow Release)

Instead of reacting all at once, the MIDA boronate is slowly hydrolyzed to the active boronic acid during the reaction. This keeps the standing concentration of the active "self-coupling" monomer extremely low.

Step-by-Step Workflow:

  • Protection: Convert your bromo-arylboronic acid to a MIDA boronate (or purchase it).

  • The Setup:

    • Solvent: THF:Water (typically 5:1 or 10:1).

    • Base:

      
       (anhydrous) or NaOH (aq).
      
    • Temperature: 60°C.

  • The Mechanism:

    • The MIDA boronate is insoluble in the organic phase but hydrolyzes slowly in the aqueous phase.

    • As free boronic acid is released, it is immediately consumed by the catalyst (which has already oxidatively added to the external partner).

MIDA_Mechanism cluster_reservoir Inactive Reservoir (Organic Phase) cluster_active Active Reaction Zone (Aqueous Interface) MIDA Ar-B-MIDA (Protected/Unreactive) FreeB Ar-B(OH)2 (Active Monomer) MIDA->FreeB Slow Hydrolysis (Rate Limiting Step) Coupling Pd-Catalyzed Cross-Coupling FreeB->Coupling Fast Consumption Product Desired Product Coupling->Product

Figure 2: The "Slow Release" strategy ensures the active monomer never accumulates high enough concentrations to polymerize.

Module 3: Kinetic Control (No Protecting Groups)

Q: I cannot use MIDA boronates. How do I proceed?

A: You must exploit Kinetic Selectivity by choosing a coupling partner with a significantly faster oxidative addition rate.

The Hierarchy of Reactivity:



The Strategy: If your bromo-arylboronic acid must act as the nucleophile, you should couple it against an Aryl Iodide .

  • Why: The Pd(0) catalyst will preferentially undergo oxidative addition with the external Aryl Iodide (

    
     for I is 
    
    
    
    100x faster than Br).
  • Result: The catalyst is "loaded" with the external partner before it has a chance to react with the bromide on your boronic acid.

Data: Relative Rates of Oxidative Addition to Pd(PPh3)4

Electrophile (Ar-X)Relative Rate (

)
Risk of Self-Coupling (Br-Ar-B)
Ph-I High (>100) Low (Catalyst prefers Ph-I)
Ph-OTfHigh (~50)Low/Moderate
Ph-Br Moderate (1) Critical (Competition is equal)
Ph-ClLow (<0.01)N/A (Reaction stalls)

Module 4: Process Engineering (Syringe Pump)

Q: What if I must couple two Aryl Bromides?

A: You must simulate the "Slow Release" effect physically using High Dilution and Slow Addition .

Protocol:

  • Reactor: Charge the flask with the Catalyst, Base, and the External Coupling Partner.

  • Feed: Dissolve your bromo-arylboronic acid in the reaction solvent.

  • Action: Use a syringe pump to add the bromo-arylboronic acid solution dropwise over 2–4 hours.

  • Logic: This ensures that

    
     at all times. The catalyst is statistically forced to react with the external partner.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Insoluble Black Tar Uncontrolled polymerization (Oligomerization).Switch to MIDA boronate precursor or use Syringe Pump addition.
Low Yield (<30%) Catalyst poisoning by Iodide (if using Ar-I).Add Silver salts (Ag2O) to precipitate iodide or switch to a bulky ligand (e.g., XPhos , SPhos ).
Homocoupling of Partner Oxygen present in the system.Strictly degas solvents (Freeze-Pump-Thaw x3).

promotes Glaser-type homocoupling.
Protodeboronation Base is too strong or Temp too high.Switch from

to milder bases like

or KF . Lower temp to 40°C.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Journal of the American Chemical Society, 132(34), 12048–12059.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

purification of 3-Aminocarbonyl-5-bromophenylboronic acid from palladium residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 3-Aminocarbonyl-5-bromophenylboronic acid presents a unique "double-edged" challenge. The molecule contains two moieties that strongly coordinate palladium: the boronic acid (Lewis acidic, prone to transmetallation) and the aminocarbonyl (primary amide) (a competent Lewis base ligand). Standard silica chromatography often fails here, resulting in "streaking" or irreversible adsorption, while simple crystallization frequently co-precipitates palladium clusters.

This guide prioritizes Chemisorption (Scavenging) and pH-Swing Extraction as the most reliable, scalable workflows for reaching pharma-grade purity (<10 ppm Pd).

Module 1: The Scavenger Approach (Gold Standard)

Best for: High-value intermediates where yield loss must be minimized. Mechanism: Soft Acid (Pd) – Soft Base (Thiol/DMT) Interaction.

Unlike activated carbon, which relies on non-specific physisorption (and often traps your product), functionalized silica scavengers chemically bind Pd species. For an amide-containing boronic acid, SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine) are the industry standards.

Selection Matrix
Scavenger TypeFunctional GroupSpecificityRecommended For
SiliaMetS® Thiol Propylthiol (-SH)Broad spectrum Pd(0)/Pd(II)General purpose; best starting point.
SiliaMetS® DMT DimercaptotriazineHigh affinity for Pd(II)Use if the Pd is coordinated to the amide nitrogen.
SiliaMetS® Thiourea ThioureaCationic Pd speciesUse if the reaction involved cationic Pd catalysts.
Protocol: Batch Mode Scavenging
  • Dissolution: Dissolve the crude this compound in a solvent where it is fully soluble (THF, MeOH, or EtOAc). Avoid DMF if possible (hard to remove later).

  • Loading: Add 4 molar equivalents of scavenger relative to the residual Pd content (if known). If unknown, use 5-10% w/w relative to the mass of the crude product.

  • Incubation: Stir at 50–60°C for 4 hours .

    • Why Heat? Palladium complexes coordinated to your amide group are stable. Heat provides the kinetic energy required for ligand exchange (Pd moving from your product to the scavenger).

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

  • Analysis: Check Pd levels (ICP-MS) and proceed to crystallization if necessary.

Workflow Visualization

ScavengerWorkflow Start Crude Product (High Pd) Solvent Dissolve in THF/MeOH Start->Solvent AddScav Add SiliaMetS® Thiol or DMT Solvent->AddScav Heat Stir 50°C 4-12 Hours AddScav->Heat Ligand Exchange Filter Filter (0.45µm) Heat->Filter Capture Pd Test ICP-MS Check Filter->Test Test->AddScav Fail (>20ppm) End Pure Product (<10 ppm Pd) Test->End Pass

Caption: Kinetic ligand exchange workflow for detaching Pd from amide/boronate complexes.

Module 2: The pH-Swing Extraction (Self-Validating)

Best for: Bulk purification and removing non-acidic organic impurities. Mechanism: Amphoteric switching. Boronic acids form water-soluble "boronate" anions at high pH, releasing non-polar impurities (and often Pd-ligand complexes) into the organic phase.

Protocol
  • Basify: Suspend the crude solid in water. Slowly add 2M NaOH (or Na2CO3) until pH 10–11.

    • Observation: The solid should dissolve as it forms the sodium boronate salt.

    • Critical Step: If a dark solid (Pd black) remains undissolved, filter it out now.

  • Wash: Extract the aqueous layer with an organic solvent (DCM or EtOAc).

    • Logic: Your product is in the water (aqueous layer). The Pd-phosphine complexes and organic byproducts stay in the DCM. Discard the organic layer.

  • Re-acidify: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH 3–4.

    • Observation: The this compound will precipitate as a white solid.

  • Collect: Filter and dry the precipitate.

Workflow Visualization

pHSwing Crude Crude Solid (Boronic Acid + Pd) Basify Add NaOH (pH 10) Form Boronate Anion Crude->Basify Wash Wash with DCM (Remove Organics/Pd) Basify->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Product) PhaseSep->AqLayer OrgLayer Organic Layer (Waste/Pd) PhaseSep->OrgLayer Acidify Add HCl (pH 3) Precipitation AqLayer->Acidify Final Pure Solid Acidify->Final

Caption: Utilizing the pKa of the boronic acid group (~8.8) to separate it from neutral lipophilic Pd complexes.

Module 3: Crystallization & Boroxine Equilibrium

Issue: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This complicates melting point analysis and solubility. Goal: Consistent crystalline form.

Recommended Solvent Systems
  • EtOAc / Hexane: Dissolve in minimal hot Ethyl Acetate. Add Hexane dropwise until cloudy. Cool slowly.

  • Water / Acetone: Dissolve in Acetone; add Water as anti-solvent.

Note on Boroxines: If your NMR shows a confusing set of peaks or the melting point is broad, you likely have a mixture of the free acid and the boroxine. This is chemically reversible.[1] To standardize the batch to the free acid, recrystallize from Water/MeCN .

Troubleshooting & FAQ

Q1: I used activated carbon, but my yield dropped by 40%. Why?

A: Boronic acids are amphiphilic and adsorb strongly to the graphitic planes of activated carbon.

  • Fix: Switch to SiliaMetS® Thiol . If you must use carbon, use a specific grade like Darco® G-60 and limit exposure time to <30 mins.

Q2: My product turned gray after drying.

A: This is "Pd Black" precipitation. Soluble Pd(II) reduced to colloidal Pd(0) during concentration.

  • Fix: Redissolve in EtOAc and perform a hot filtration through Celite. If the gray color persists, perform the Module 2 (pH Swing) protocol; Pd black will not dissolve in the basic aqueous phase and can be filtered off.

Q3: The Pd level is still 50 ppm after scavenging.

A: The Pd is likely occluded (trapped) inside the crystal lattice or tightly bound to the amide.

  • Fix:

    • Dissolve the compound fully (do not just suspend it).

    • Add SiliaMetS® DMT (stronger chelator than Thiol).

    • Add 1% DMSO to the solvent mixture to help unfold any aggregates.

Q4: Can I use chromatography?

A: Standard silica gel often irreversibly binds boronic acids.

  • Fix: If you must use a column, add 1% Acetic Acid to your eluent to suppress ionization of the boronic acid, or use a Diol-functionalized silica column which is less interacting than bare silica.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1] [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • International Council for Harmonisation (ICH). Guideline Q3D(R1) on Elemental Impurities. (2019).[2] [Link]

Sources

Technical Support Center: Polar & Zwitterionic Boronic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: B-OH-ZWIT-001 Subject: Troubleshooting Isolation, Purification, and Stability of Polar Boronates

Introduction: The "Amphoteric" Trap

Welcome to the Boron Chemistry Technical Support Center. If you are reading this, you are likely stuck in one of three scenarios:

  • The Aqueous Trap: Your product is zwitterionic (contains both a basic amine and the acidic boron center) and refuses to extract into organic solvents.

  • The Silica Streak: Your compound smears across the TLC plate or column due to interactions with silanols.

  • The Vanishing Act: Your boronic acid is undergoing protodeboronation (replacing

    
     with 
    
    
    
    ) during workup.

Boronic acids are unique because they possess an empty p-orbital, making them Lewis acids (pKa ~8–10). When coupled with a basic amine (pKa ~9–11), they exist as zwitterions in neutral water, making them highly water-soluble and difficult to extract. This guide provides the "Cheat Codes" to bypass these physical limitations.

Module 1: The Extraction Nightmare (Phase Separation)

Q: My product is stuck in the aqueous layer. Standard EtOAc/Brine extraction failed. What now?

A: You are fighting the Isoelectric Point (pI). Zwitterionic boronic acids behave like amino acids. At neutral pH, they are highly charged (ammonium cation + boronate anion) and stay in water.

The Fix: Isoelectric Point Adjustment You must adjust the pH of the aqueous layer to the point where the net charge is zero.

  • Identify pKa:

    • Boronic Acid: ~8.5 (varies with substituents).

    • Amine: ~9.0–10.0.

  • Target pH: Adjust the aqueous layer to pH 7–8 .

    • Why? At this pH, the amine is protonated (

      
      ), but the boronic acid is neutral (
      
      
      
      ), or the amine is free base (
      
      
      ) and boron is neutral. You want to minimize the formation of the boronate anion (
      
      
      ).
  • Solvent Switch: Ethyl Acetate is often too non-polar. Switch to:

    • 
      -Butanol:  The "nuclear option" for polar compounds.
      
    • THF/EtOAc (1:1): Improves solubility for polar species.

    • DCM/Isopropanol (3:1): Excellent for amphiphilic molecules.

Q: I still can't extract it. Is there a "Catch and Release" method?

A: Yes. Use the Sorbitol Complexation Strategy . This relies on the high affinity of boronic acids for 1,2-diols (like sorbitol) to form water-soluble boronate esters, leaving non-boron impurities in the organic layer.

Protocol: Sorbitol Catch & Release

  • Catch: Add Sorbitol (3–5 equiv) and

    
     (1M)  to your crude reaction mixture.
    
    • Mechanism:[1][2][3][4][5] Forms a highly water-soluble anionic sorbitol-boronate complex.

  • Wash: Extract the aqueous layer with

    
     or 
    
    
    
    .
    • Result: Impurities (catalysts, ligands, halides) go into the organic layer. Your product stays in the water.

  • Release: Acidify the aqueous layer carefully to pH ~1–2 with

    
    .
    
    • Mechanism:[1][2][3][4][5] Hydrolysis of the sorbitol ester.

  • Extract: The free boronic acid is now less soluble in water (if not zwitterionic) or can be captured on a resin. Note: If zwitterionic, this step remains hard; consider lyophilization after Step 2 and using the complex directly if compatible.

Module 2: Chromatography & Purification

Q: My compound streaks on silica gel. I'm losing mass.

A: Boronic acids interact with the silanol groups (


) on silica gel, leading to irreversible adsorption and peak tailing.

Troubleshooting Matrix:

MethodProtocolWhy it works
1. The Additive Add 1% Triethylamine (TEA) or Acetic Acid to your eluent.Blocks silanol sites or suppresses ionization.
2. The Esterification Convert to Pinacol Ester immediately.Removes the H-bond donor/acceptor capability of the free acid.
3. The MIDA Solution Convert to MIDA Boronate ."Rehybridizes" boron to

, removing Lewis acidity entirely. Stable to silica.
4. Reverse Phase Use C18 with Water/Acetonitrile (+0.1% Formic Acid).Eliminates silanol interactions. Essential for zwitterions.
Visualization: The Purification Decision Tree

WorkupLogic Start Crude Reaction Mixture IsPolar Is the Boronic Acid Water Soluble? Start->IsPolar YesPolar Yes (Zwitterionic/Polar) IsPolar->YesPolar NoPolar No (Lipophilic) IsPolar->NoPolar Sorbitol Sorbitol 'Catch & Release' (Remove non-boron impurities) YesPolar->Sorbitol Purification needed C18 Reverse Phase (C18) 0.1% Formic Acid YesPolar->C18 Direct isolation MIDA Derivatize to MIDA Boronate (Silica Stable) NoPolar->MIDA If unstable/streaking DirectCol Silica Column (Add 1% TEA) NoPolar->DirectCol Standard

Caption: Decision matrix for selecting the appropriate workup based on solubility and stability.

Module 3: Stability (Protodeboronation)

Q: I am observing the formation of the de-borylated arene (Ar-H). Why?

A: You are witnessing Protodeboronation .[3] This is the hydrolysis of the


 bond, catalyzed by:
  • Metal Catalysts: Residual Pd or Cu from cross-couplings.

  • High Temperature: Especially in aqueous base.

  • Ortho-Substituents: Heteroatoms (N, O) ortho to boron accelerate this via coordination.

Mechanism & Prevention: The reaction often proceeds via a boronate anion intermediate.

  • Fix 1: Avoid strong bases (NaOH). Use milder bases like

    
     or 
    
    
    
    .
  • Fix 2: Lower the temperature. Most protodeboronation happens >80°C.

  • Fix 3: Scavenge Metals. Use QuadraPure™ or similar thiourea scavengers immediately after reaction to remove Pd/Cu.

Module 4: Derivatization Protocols (The "Gold Standard")

When direct isolation fails, derivatization is the most reliable path.

Protocol A: MIDA Boronate Formation

Best for: Unstable boronic acids or those requiring harsh purification.

  • Reagents: Crude boronic acid + MIDA (N-methyliminodiacetic acid) .

  • Solvent: Toluene/DMSO (10:1) or DMF.[6]

  • Conditions: Reflux with Dean-Stark trap (to remove water) for 2–4 hours.

  • Workup:

    • Dilute with EtOAc.[1][5]

    • Wash with water (

      
      ) to remove unreacted MIDA/DMSO.
      
    • MIDA boronates are generally solids and stable on silica.

  • Hydrolysis (Release):

    • Stir MIDA boronate in THF/Water with 1M NaOH (room temp, 10 min).

    • Quench with buffer immediately to prevent decomposition.

Protocol B: Diethanolamine (DEA) Precipitation

Best for: Large scale purification without chromatography.

  • Reagents: Crude boronic acid + Diethanolamine (1.05 equiv) .

  • Solvent: Ether, DCM, or Toluene.

  • Procedure: Stir at room temperature. The DEA adduct usually precipitates as a white solid.

  • Isolation: Filter the solid. Wash with cold ether.

  • Hydrolysis: Shake the solid in a biphasic mixture of EtOAc/2M HCl . The DEA stays in the water (as salt); the boronic acid moves to EtOAc.

Visualization: MIDA Protection Workflow

MIDA_Workflow Substrate Unstable Boronic Acid Complex MIDA Boronate (sp3 Boron) Substrate->Complex Protection MIDA_Reagent MIDA Acid + Dean-Stark MIDA_Reagent->Complex Silica Silica Gel Purification Complex->Silica Stable Release Mild Base Hydrolysis Silica->Release Final Pure Boronic Acid Release->Final Deprotection

Caption: The MIDA protection strategy allows purification of otherwise unstable or difficult-to-handle boronic acids.

References

  • Boronic Acid Properties & Stability: Hall, D. G. (Ed.). (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • MIDA Boronate Technology: Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Sorbitol "Catch and Release": Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Silica Gel Interactions: Hitosugi, S., et al. (2012). "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chemical Communications, 48, 12225-12227. Link

Sources

resolving low yields in cross-coupling of electron-deficient aryl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: SUZUKI-EWG-001 Subject: Resolving Low Yields / Protodeboronation in Suzuki-Miyaura Coupling

Introduction: The "Race Against Time"

If you are experiencing low yields with electron-deficient aryl boronic acids (e.g., those bearing -NO₂, -CN, -CF₃, or polyfluoro groups), you are likely fighting a kinetic war.

The Core Problem: Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center. While this facilitates base coordination (forming the reactive boronate "ate" complex), it simultaneously destabilizes the C-B bond toward hydrolysis.

This creates a "race" condition: The reactive boronate species must undergo transmetallation to the Palladium catalyst before it undergoes protodeboronation (hydrolysis to the parent arene).

In standard aqueous/basic conditions, electron-deficient boronic acids often lose this race. The guide below is designed to help you rig the race in your favor.

Module 1: Diagnostic Triage

Q: How do I confirm if my reaction is failing due to protodeboronation or catalyst poisoning?

A: Analyze your crude reaction mixture via LC-MS or GC-MS before workup. Do not rely solely on isolated yield. Use the decision matrix below to identify your specific failure mode.

Diagnostic Workflow

diagnostic_tree Start Analyze Crude Mixture Result1 Major Byproduct: Parent Arene (Ar-H) Start->Result1 Mass = Ar-B(OH)2 - B(OH)2 + H Result2 Major Byproduct: Homocoupling (Ar-Ar) Start->Result2 Mass = 2 x Ar Result3 No Reaction / Intact Halide Start->Result3 Halide remains Diagnosis1 DIAGNOSIS: Protodeboronation (Hydrolysis is faster than Transmetallation) Result1->Diagnosis1 Diagnosis2 DIAGNOSIS: Oxidative Issue (O2 leak or slow Reductive Elimination) Result2->Diagnosis2 Diagnosis3 DIAGNOSIS: Catalyst Failure (Poisoning or failed Oxidative Addition) Result3->Diagnosis3

Figure 1: Diagnostic decision tree for Suzuki coupling failures.

Module 2: The "Speed Up" Strategy (Catalyst Optimization)

Q: My diagnostic confirms protodeboronation (Ar-H). How do I fix this without changing my substrates?

A: You must accelerate the transmetallation step so it outcompetes hydrolysis. This is achieved by using bulky, electron-rich phosphine ligands that create a highly active monolithic Pd(0) species.

The Protocol: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) .

  • Why: Traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often too slow for unstable boronic acids. Bulky biaryl phosphines (e.g., XPhos, SPhos) facilitate rapid oxidative addition and create an open coordination site for the boronate to bind quickly [1].

  • Recommendation:

    • Ligand: XPhos (for general steric bulk) or SPhos (for stability).

    • Source: Use XPhos Pd G4 precatalyst (ensures 1:1 L:Pd ratio and rapid activation).

Comparative Ligand Performance for Unstable Boronic Acids:

Ligand SystemActivityStabilityRecommended For
Pd(PPh₃)₄ LowLowSimple, stable substrates only.
Pd(dppf)Cl₂ MediumHighStandard couplings; often fails with pyridyl boronates.
SPhos Pd G3/G4 HighHighHeteroaryl boronic acids; resistant to oxidation.
XPhos Pd G3/G4 Very HighHighSterically hindered or highly unstable EWG-aryl boronates.
Module 3: The "Slow Down" Strategy (Reagent Control)

Q: I am already using a good catalyst, but the boronic acid decomposes instantly. What now?

A: If you cannot speed up the catalyst, you must slow down the release of the reactive boronic acid. High instantaneous concentration of free boronic acid leads to decomposition.

Option A: MIDA Boronates (The "Slow Release" Method) MIDA (N-methyliminodiacetic acid) boronates are protected forms of boronic acids. They do not transmetallate directly.[1] They slowly hydrolyze in the reaction conditions to release the active boronic acid at a rate that matches the catalytic cycle [2].

  • Benefit: Keeps free boronic acid concentration low, preventing "flooding" and subsequent protonolysis.

  • Protocol:

    • Solvent: THF/H₂O (10:1).

    • Base: K₃PO₄ (anhydrous, 3.0 equiv).

    • Temp: 60°C.

    • Note: The water is necessary here to hydrolyze the MIDA backbone slowly.

Option B: Trifluoroborates (Ar-BF₃K) Potassium organotrifluoroborates are air-stable solids. Like MIDA boronates, they require hydrolysis to active species but are generally more robust against protodeboronation than the free acid [3].

Module 4: The "Dry" Strategy (Anhydrous Conditions)

Q: Can I just remove the water to stop hydrolysis?

A: Yes, but standard Suzuki coupling requires water for the base to activate the boron. To go anhydrous, you must use a base that is soluble in organic solvents or works via a different mechanism (fluoride activation).

The "Denmark" Anhydrous Protocol [4]: This is the "nuclear option" for extremely sensitive substrates (e.g., polyfluorinated aryls).

  • Solvent: Anhydrous Dioxane or Toluene .

  • Base: TMSOK (Potassium trimethylsilanolate) or CsF (Cesium Fluoride).

  • Mechanism: The silanolate or fluoride activates the boronic ester directly without water, forming a silicon/boron or fluoro/boron intermediate that transmetallates.

  • Critical Step: You must use the Boronic Ester (BPin) , not the acid. Convert your acid to the Pinacol ester first.

Module 5: Standard High-Success Protocol

If you are starting from scratch with an electron-deficient aryl boronic acid, use this protocol to maximize the probability of success.

Reagents:

  • Electrophile: 1.0 equiv (Aryl Bromide/Chloride)

  • Nucleophile: 1.2 - 1.5 equiv Aryl-BPin (Pinacol ester is preferred over acid for stability).

  • Catalyst: 2-5 mol% XPhos Pd G4 .

  • Base: 2.0 - 3.0 equiv K₃PO₄ (Tribasic Potassium Phosphate).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) . Degassed.

Step-by-Step:

  • Charge Solids: Add Aryl-BPin, Electrophile, Base, and Catalyst to a vial.

  • Cycle: Seal vial. Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Heat: Stir vigorously at 80°C for 2-4 hours.

  • Monitor: Check LC-MS.

    • If Ar-H detected: Switch to Anhydrous Protocol (Module 4).

    • If Ar-Ar detected: Degas solvents more rigorously (Oxygen leak).

Visualizing the Competition

The diagram below illustrates the kinetic competition. Your goal is to block the red path and facilitate the green path.

reaction_pathway BoronicAcid EWG-Aryl Boronic Acid (High Lewis Acidity) AteComplex Boronate 'Ate' Complex (Highly Reactive) BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex Protodeboronation Protodeboronation (Ar-H + Boric Acid) AteComplex->Protodeboronation + H2O (Fast if EWG present) Transmetallation Transmetallation to Pd AteComplex->Transmetallation + Pd(II)-Ar' (Must be faster!) Product Coupled Product (Ar-Ar') Transmetallation->Product Reductive Elimination

Figure 2: The kinetic competition between productive coupling and destructive protodeboronation.

References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][3] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[4] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Validation & Comparative

Comparative Guide: 3-Bromo- vs. 3-Iodo-Phenylboronic Acid in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, halogenated phenylboronic acids serve as critical bifunctional linchpins. They enable iterative cross-coupling —the ability to install one bond now (via the boronic acid) and a second bond later (via the halide).

While 3-iodo-phenylboronic acid (3-I-PBA) offers kinetically superior reactivity towards oxidative addition, it is frequently disadvantageous for standard Suzuki-Miyaura protocols due to competing self-polymerization. 3-Bromo-phenylboronic acid (3-Br-PBA) is the preferred industry standard for bifunctional linking. Its C–Br bond is sufficiently inert to survive the initial boronic acid coupling, yet reactive enough for subsequent functionalization.

This guide analyzes the mechanistic divergence between these two derivatives, providing experimental evidence and protocols for chemoselective synthesis.

Mechanistic Foundation: The Reactivity Gap

The performance difference between 3-bromo and 3-iodo derivatives is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bond and the rate of Oxidative Addition to Palladium(0).

Bond Dissociation Energy (BDE)

The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, making it more susceptible to cleavage.

Bond TypeApprox.[1][2][3][4][5][6] BDE (kcal/mol)Relative Reactivity (Pd-Catalyzed)
C(sp²)–I ~65High (Fast Oxidative Addition)
C(sp²)–Br ~81Moderate (Tunable Latency)
C(sp²)–Cl ~96Low (Requires specialized ligands)
The "Self-Coupling" Trap

In a standard Suzuki coupling, the boronic acid acts as the nucleophile . The external aryl halide is the electrophile .

  • With 3-Br-PBA: The Pd catalyst inserts into the external aryl iodide/bromide. The C–Br bond on the boronic acid is too stable to compete, resulting in the desired cross-coupled product.

  • With 3-I-PBA: The C–I bond on the boronic acid is so reactive that the Pd catalyst often inserts into the boronic acid itself before engaging the external electrophile. This leads to homocoupling (oligomerization) .

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition that determines product purity.

ReactivityPathways Start Reaction Mixture (Pd(0) + Ar-X + 3-Halo-PBA) Path_Br Pathway A: 3-Bromo-PBA (C-Br is Stable) Start->Path_Br Substrate Selection Path_I Pathway B: 3-Iodo-PBA (C-I is Labile) Start->Path_I OxAdd_Ext Oxidative Addition to External Ar-X (Desired) Path_Br->OxAdd_Ext k(ext) >> k(self) OxAdd_Self Oxidative Addition to 3-Halo-PBA (Undesired) Path_Br->OxAdd_Self Slow Path_I->OxAdd_Ext Competition Path_I->OxAdd_Self k(self) ≈ k(ext) Rapid Insertion Prod_Cross Target Product (Biaryl with Halogen Handle) OxAdd_Ext->Prod_Cross Transmetallation & Red. Elim. Prod_Homo Side Product (Oligomers/Homocoupling) OxAdd_Self->Prod_Homo Self-Reaction

Figure 1: Kinetic pathways showing why 3-bromo derivatives favor cross-coupling while 3-iodo derivatives risk self-polymerization.[2]

Experimental Performance Comparison

Chemoselectivity Data

In a comparative study coupling 4-iodoanisole with 3-halo-phenylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), the following trends are observed:

Boronic Acid DerivativeTarget Yield (Biaryl)Homocoupling %Observation
3-Bromo-PBA 88-94% < 2%High chemoselectivity. The Br handle remains intact.
3-Iodo-PBA 45-60% 30-40%Significant oligomerization. The Pd catalyst consumes the starting material.
Stability and Handling
  • 3-Bromo-PBA: Highly crystalline, stable at room temperature, resistant to photo-degradation.

  • 3-Iodo-PBA: Often develops a yellow/brown tint upon storage due to iodine liberation (C–I bond photolysis). Requires cold, dark storage.

Validated Protocol: Chemoselective Coupling

This protocol is designed to couple 3-bromophenylboronic acid to an aryl iodide while preserving the bromine for a second step. This validates the "Goldilocks" stability of the bromo-derivative.

Materials
  • Nucleophile: 3-Bromophenylboronic acid (1.1 equiv)

  • Electrophile: Aryl Iodide (1.0 equiv) [Note: Must be Iodide to ensure reactivity gap]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Workflow
  • Degassing: Charge a reaction flask with the Aryl Iodide, 3-Bromophenylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x). Crucial: Oxygen promotes homocoupling.

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Temperature Control: Heat to 70–80°C .

    • Note: Do not exceed 90°C. Higher temperatures increase the rate of oxidative addition into the C–Br bond, leading to polymerization.

  • Monitoring: Monitor via TLC/LCMS. The reaction typically completes in 4–6 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Outcome: The product is a biaryl with a 3-bromo substituent, ready for a second coupling (e.g., with an aryl boronate or amine).

Iterative Synthesis Strategy

The primary utility of comparing these derivatives is for Iterative Cross-Coupling (building complex molecules piece-by-piece).

The "Halogen Hierarchy"

To build a terphenyl (A-B-C) system, one utilizes the reactivity difference: I > Br >> Cl .

IterativeSynthesis Step1_Inputs Step 1: Ar-I + 3-Br-PBA Intermediate Intermediate: Ar-Ph-Br (Bromine Intact) Step1_Inputs->Intermediate Pd(0), 80°C (I reacts, Br survives) Step2_Inputs Step 2: Add New Boronic Acid (R-B(OH)2) Intermediate->Step2_Inputs Purification FinalProduct Final Product: Ar-Ph-R Step2_Inputs->FinalProduct Pd(0), 100°C (Br reacts now)

Figure 2: The standard iterative workflow relying on the stability of the C-Br bond during the first step.

Why 3-Iodo-PBA Fails Here

If 3-iodo-phenylboronic acid were used in Step 1, the catalyst would insert into the C–I bond of the boronic acid almost as fast as the external Ar–I, causing a statistical mixture of products and polymers.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[7] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Discusses oxidative addition rates I > Br > Cl). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • BenchChem. (2025). Comparative Reactivity of Halogenated Phenols and Boronic Acids. BenchChem Technical Guides. Link

Sources

11B NMR shifts for characterizing aryl boronic acids vs boronate esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Tricoordinate Boron

For synthetic chemists and drug discovery professionals, distinguishing Aryl Boronic Acids (


) from their Boronate Ester counterparts (

) via

NMR is a deceptive challenge. Unlike

NMR, where carboxylic acids and esters show distinct carbonyl shifts, trivalent boron species often exhibit overlapping chemical shifts in the low-field region (

25–35 ppm).

This guide delineates the precise spectral nuances required to characterize these species. It moves beyond simple chemical shift analysis to incorporate linewidth analysis , quadrupolar relaxation dynamics , and hybridization state changes (


 vs. 

) as the primary tools for definitive structural assignment.

Fundamental Principles: The Physics of Detection

To interpret the data correctly, one must understand the nuclear properties of the


 isotope.
  • The Nucleus:

    
     is a quadrupolar nucleus (
    
    
    
    ) with high natural abundance (80.1%).[1]
  • The Reference: All shifts are relative to

    
     (
    
    
    
    ppm).
  • The Geometry Factor:

    • Trigonal Planar (

      
      ):  Deshielded, low-field (
      
      
      
      20 to 35 ppm). Broad signals due to efficient quadrupolar relaxation caused by the electric field gradient (EFG) asymmetry.
    • Tetrahedral (

      
      ):  Shielded, high-field (
      
      
      
      0 to 15 ppm). Sharper signals due to high symmetry reducing the EFG.

Comparative Analysis: Acids, Esters, and Adducts

The following table summarizes the chemical shift ranges and peak characteristics. Note the critical overlap between acids and esters. [2]

Table 1: NMR Spectral Fingerprints
Species ClassHybridizationTypical Shift (

ppm)
Peak CharacterStructural Notes
Aryl Boronic Acid

28 – 32 Broad (

Hz)
Prone to dehydration; often exists in equilibrium with boroxines.
Boroxine (Anhydride)

29 – 34 Very BroadSlightly downfield from free acid. Forms in non-polar solvents (e.g.,

).
Pinacol Ester (Bpin)

29 – 34 BroadIndistinguishable from acid by shift alone in many cases.
Catechol Ester

30 – 35 BroadDistinct from Bpin due to ring strain/electronics.
MIDA Boronate

10 – 15 SharpRigid bicyclic cage forces tetrahedral geometry.
Trifluoroborate (

)

2 – 5 Quartet (

)
Distinctive coupling pattern makes this easy to identify.
"Ate" Complex (

)

1 – 10 SharpFormed at high pH; indicates tetrahedral adduct formation.

Critical Insight: You cannot reliably distinguish a boronic acid from a pinacol ester solely by the absolute ppm value in a single 1D


 experiment in 

. Both appear as broad singlets near 30 ppm.

Strategic Differentiation: The "Shift-Strain" Protocol

Since chemical shifts overlap, use the following logic flow to confirm identity.

Workflow Diagram: Structural Assignment Logic

BoronID Start Unknown Boron Species ShiftCheck Check Chemical Shift Range Start->ShiftCheck HighField High Field (0 - 15 ppm) ShiftCheck->HighField < 20 ppm LowField Low Field (25 - 35 ppm) ShiftCheck->LowField > 20 ppm Tetrahedral Tetrahedral (sp3) MIDA, BF3K, or Adduct HighField->Tetrahedral Trigonal Trigonal (sp2) Acid or Ester LowField->Trigonal Differentiation Differentiation Step: Check 1H NMR (Methyls/OH) Trigonal->Differentiation Bpin Singlet ~1.3 ppm (12H) = Pinacol Ester Differentiation->Bpin Methyl Signal Present Acid Broad Singlet (variable) = Boronic Acid -OH Differentiation->Acid No Methyls Validation Validation: Add 1 eq. NaOH/D2O Acid->Validation If ambiguous ShiftMove Shift moves to ~5 ppm (Formation of Hydroxy-borate) Validation->ShiftMove

Caption: Logic flow for distinguishing aryl boron species using shift ranges and complementary 1H NMR validation.

Experimental Protocols

To ensure data integrity, specific acquisition parameters are required to mitigate the "Glass Background" issue. Borosilicate glass (Pyrex) contains


, which generates a massive, broad hump centered at 

20 ppm, obscuring your sample signals.
Method A: The Quartz Tube Standard (Gold Standard)
  • Equipment: Quartz NMR tubes (Norell or Wilmad, fused quartz).

  • Why: Quartz contains effectively zero boron.[3][4]

  • Procedure:

    • Dissolve 10–20 mg of sample in

      
       (or solvent of choice).
      
    • Acquire spectrum.[4][5][6][7][8][9][10]

    • Result: Flat baseline. Any peak observed is real.

Method B: Background Subtraction (If Quartz is unavailable)
  • Equipment: Standard Borosilicate tubes.

  • Procedure:

    • Blank Scan: Run a spectrum of the exact same solvent lot in a clean tube using the same parameters (NS=128 or 256). Save this FID.

    • Sample Scan: Prepare sample in the same tube (if possible) or identical type. Run with identical parameters.

    • Processing: Perform a mathematical subtraction (Sample FID - Blank FID) in your NMR software (MestReNova/TopSpin).

    • Result: The broad glass hump (

      
      3000 Hz wide) is removed, revealing the sharper sample peak.
      
Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zg (standard 1D).

  • Pulse Angle:

    
     (maximizes signal for broad lines).
    
  • Relaxation Delay (D1): 0.1 – 0.5 seconds (Quadrupolar relaxation is very fast; long D1 is unnecessary).

  • Scans (NS): 128–512 (Boron is sensitive, but broad lines require S/N).

  • Line Broadening (LB): 10–20 Hz (improves S/N for broad peaks).

Case Study: Monitoring Suzuki-Miyaura Transmetallation

Scenario: You are monitoring the activation of a boronic acid to its "ate" complex, the active species in cross-coupling.

  • Starting Material (

    
    ): 
    
    • Solvent: THF/Water.

    • Shift:

      
       29.5 ppm.
      
    • Geometry: Trigonal Planar (

      
      ).
      
  • Addition of Base (NaOH):

    • The base coordinates to the empty p-orbital of the boron.[3][11]

    • Reaction:

      
      
      
  • The Shift:

    • The signal moves upfield to

      
       4.2 ppm.
      
    • Geometry: Tetrahedral (

      
      ).[1]
      
    • Linewidth: The peak sharpens significantly.

References

  • IUPAC Recommendations. "NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry, 2001. Link

  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Definitive text on Boronic Acid properties).
  • Nieto, S. et al. "11B NMR Characterization of Boronic Acid/Ester Equilibria."[1][12] Journal of Organic Chemistry, 2010. Link

  • University of Ottawa NMR Facility. "11B NMR of Boron Compounds and Glass Background Subtraction." Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link

Sources

Technical Comparison: Solid-State Stability of 3-Aminocarbonyl-5-bromophenylboronic Acid vs. Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates, the choice between a free boronic acid and its pinacol ester (Bpin) surrogate is often dictated by a trade-off between atom economy and process stability .

For the specific scaffold 3-Aminocarbonyl-5-bromophenylboronic acid , the presence of the amide (aminocarbonyl) moiety and the electron-withdrawing bromine substituent creates a unique stability profile.

  • The Free Acid is prone to reversible dehydration (boroxine formation) in the solid state, leading to variable stoichiometry during weighing and dosing.

  • The Pinacol Ester offers superior shelf-life stability and stoichiometric precision but exhibits specific vulnerabilities to hydrolysis during high-humidity storage or silica-based purification due to the electron-deficient nature of the aryl ring.

Recommendation: Use the Pinacol Ester for GMP-regulated steps requiring precise stoichiometry. Use the Free Acid for early-stage discovery where atom economy is prioritized, provided a "pre-activation" or hydration step is included in the protocol.

Mechanistic Stability Profile

To understand the stability data, we must first define the degradation pathways inherent to this molecular class.

The Free Acid: The Dehydration Cycle

Unlike carboxylic acids, arylboronic acids exist in a dynamic equilibrium in the solid state. The primary instability is not decomposition, but dehydration .

  • Mechanism: Three molecules of the boronic acid condense to form a six-membered boroxine ring (anhydride), releasing three water molecules.

  • Driver: This is driven by entropy and heat. The 3-aminocarbonyl group facilitates this by forming strong intermolecular hydrogen bond networks that can trap the released water or stabilize the crystal lattice of the anhydride.

  • Impact: A bottle labeled "98% Purity" may actually contain a mixture of acid (MW ~243) and boroxine (MW ~660), making molarity calculations inaccurate.

The Pinacol Ester: Hydrolytic Vulnerability

The pinacol ester "caps" the boron, preventing boroxine formation. However, it introduces a susceptibility to hydrolysis .[1]

  • Mechanism: Water attacks the empty p-orbital of the boron atom.

  • Substituent Effect: The 5-Bromo group is electron-withdrawing. This increases the Lewis acidity of the boron center, making it more electrophilic and thus more susceptible to nucleophilic attack by water compared to a simple phenylboronic ester.

  • Amide Effect: The 3-aminocarbonyl group increases the polarity of the molecule, potentially increasing hygroscopicity (water uptake), which fuels the hydrolysis reaction.

Visualizing the Pathways

The following diagram illustrates the equilibrium and degradation pathways.

StabilityPathways cluster_0 Solid State Equilibrium (Free Acid) cluster_1 Pinacol Ester Pathway Acid Free Boronic Acid (Monomer) Boroxine Boroxine (Trimeric Anhydride) Acid->Boroxine Dehydration (-H2O) Heat/Vacuum/Storage Boroxine->Acid Rehydration (+H2O) Ambient Humidity Ester Pinacol Ester (Bpin) Ester->Acid High Humidity / Acidic Silica Hydrolysis Hydrolysis (Slow)

Figure 1: The dehydration equilibrium of the free acid vs. the irreversible hydrolysis pathway of the ester.

Comparative Experimental Data

The following data summarizes typical physicochemical behaviors observed for electron-deficient aminocarbonyl-phenylboronic acids vs. their esters.

Table 1: Physicochemical Stability Matrix
FeatureFree Acid (3-Aminocarbonyl-5-bromo...)Pinacol Ester Surrogate
Melting Point High (>220°C) due to amide H-bonding network.Moderate (120-150°C) . Pinacol disrupts planar stacking.
Hygroscopicity (DVS) High. Absorbs water to revert boroxines to acid.Low to Moderate. Amide group attracts surface moisture.
Stoichiometry Variable. Mixture of monomer/trimer.Definite. 1:1 stoichiometry maintained.
TGA (Thermal) Weight loss onset ~100°C (Loss of H₂O -> Boroxine).Stable up to >200°C (No dehydration possible).
Shelf Life (25°C/60% RH) < 6 Months (composition drift).> 24 Months (chemically stable).[2]
Chromatography Streaking on Silica (interaction with silanols).Clean elution (unless hydrolysis occurs on-column).

Validated Testing Protocols

To verify the quality of your specific batch, use these self-validating protocols.

Protocol A: Rapid Stoichiometry Check (NMR)

Use this to determine if your "Free Acid" has turned into "Boroxine".

  • Solvent: Dissolve 10 mg of sample in DMSO-d6 (contains trace water).

    • Note: Do not use CDCl₃; it is too dry and non-polar, which artificially forces boroxine formation.

  • Add Internal Standard: Add 1 eq. of 1,3,5-trimethoxybenzene.

  • Acquisition: Run ¹H NMR.

  • Analysis:

    • Look for the Amide protons (-CONH ₂).

    • Boroxine Signature: If distinct sets of aromatic peaks appear shifted downfield, the sample contains significant anhydride.

    • Validation: Add 1 drop of D₂O to the NMR tube and shake. If the peaks coalesce into a single set (the acid form), the initial complexity was due to the anhydride equilibrium.

Protocol B: Stress Testing for Hydrolytic Stability

Use this to determine if the Pinacol Ester can survive your storage conditions.

  • Setup: Place 50 mg of Pinacol Ester in an open vial.

  • Chamber: Place vial in a desiccator containing a saturated solution of NaCl (generates ~75% Relative Humidity).

  • Timepoints: t=0, 24h, 7 days.

  • Analysis (HPLC):

    • Column: C18 (e.g., Waters XBridge).

    • Mobile Phase: ACN/Water (0.1% Formic Acid). Crucial: High pH mobile phases accelerate hydrolysis.

    • Monitor the appearance of the Free Acid peak (earlier eluting).

    • Acceptance Criteria: < 1.0% conversion to Free Acid after 7 days.

Decision Workflow

Use this logic flow to select the correct reagent for your application.

DecisionTree Start Start: Select Reagent Scale What is the Scale? Start->Scale Precision Is Stoichiometry Critical? (e.g., 1.05 eq vs 1.10 eq) Scale->Precision Discovery (<1g) UseEster USE PINACOL ESTER (Stable, Precise) Scale->UseEster Process/GMP (>1kg) Purification Post-Rxn Purification Method? Precision->Purification No (Excess allowed) Precision->UseEster Yes (Critical) Purification->UseEster Silica Chromatography UseAcid USE FREE ACID (High Atom Economy) Purification->UseAcid Crystallization/Extraction

Figure 2: Selection logic based on scale and processing requirements.

References

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Springer Science & Business Media. (Defines the fundamental stability of pinacol esters vs. acids).
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link (The authoritative text on boroxine-acid equilibrium).

  • Xu, J., et al. (2006).[3] "On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates". Journal of Liquid Chromatography & Related Technologies, 29(18), 2795–2806. Link (Critical data on HPLC analysis artifacts).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews, 43, 412-443. Link (Review of reagent stability and reactivity).

  • PubChem Compound Summary. (2023). 3-Aminocarbonylphenylboronic acid.[2] National Center for Biotechnology Information. Link (Source for physical property baselines).

Sources

A Comparative Chromatographic Analysis of Boronic Acids and Their Boroxine Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of boronic acid-containing compounds, a thorough understanding of their analytical behavior is paramount. Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. This equilibrium can significantly impact the interpretation of analytical data, particularly in liquid chromatography. This guide provides an in-depth comparison of the retention time behavior of boronic acids and their boroxine forms, supported by experimental insights and detailed analytical protocols.

The Boronic Acid-Boroxine Equilibrium: A Fundamental Consideration

Boronic acids (R-B(OH)₂) are trivalent organoboron compounds that play a crucial role as synthetic intermediates, particularly in Suzuki-Miyaura cross-coupling reactions.[1] A key characteristic of boronic acids is their propensity to undergo dehydration to form a six-membered ring containing alternating boron and oxygen atoms, the boroxine (cyclo-(RBO)₃).[2] This reaction is a reversible equilibrium, as depicted below.

G cluster_0 Boronic Acid Monomers cluster_1 Boroxine Anhydride 3_Boronic_Acid 3 R-B(OH)₂ Boroxine R₃B₃O₃ 3_Boronic_Acid->Boroxine Dehydration (-3 H₂O) Boroxine->3_Boronic_Acid Hydrolysis (+3 H₂O)

Figure 1: The reversible equilibrium between a boronic acid and its corresponding boroxine anhydride.

The position of this equilibrium is influenced by several factors, including concentration, temperature, and the presence of water. In aqueous environments or protic solvents, the equilibrium generally favors the boronic acid form. Conversely, in aprotic solvents or under anhydrous conditions, the formation of the less polar boroxine is more favorable.[3] This dynamic interplay is a critical factor in both the synthesis and the analytical characterization of these compounds.

Comparative Chromatographic Behavior: A Tale of Two Polarities

In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of an analyte is primarily governed by its hydrophobicity. More hydrophobic (less polar) compounds interact more strongly with the nonpolar stationary phase and therefore elute later, resulting in a longer retention time.

The dehydration of three polar boronic acid molecules to form one larger, cyclic boroxine molecule leads to a significant decrease in polarity. The elimination of six hydroxyl groups reduces the molecule's ability to form hydrogen bonds with the polar mobile phase. Consequently, the boroxine is more hydrophobic than its corresponding boronic acid monomer.

Therefore, in a typical reversed-phase HPLC separation, the boroxine anhydride is expected to have a longer retention time than the corresponding boronic acid . The boronic acid, being more polar, will have a greater affinity for the mobile phase and will elute earlier.

Experimental Verification: A Protocol for Comparative Analysis

To empirically determine and compare the retention times of a boronic acid and its boroxine form, the following experimental protocol can be employed. This protocol is designed to allow for the in-situ formation of the boroxine and its subsequent analysis alongside the parent boronic acid.

Objective:

To separate a boronic acid from its boroxine anhydride using RP-HPLC and to compare their respective retention times.

Materials:
  • Arylboronic acid (e.g., Phenylboronic acid)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • HPLC or UPLC system with a UV detector

  • C18 reversed-phase column (e.g., Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm)

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep_BA Prepare Boronic Acid Stock in ACN/H₂O Mix Combine Aliquots Prep_BA->Mix Prep_Boroxine Prepare Boroxine Solution (Dissolve Boronic Acid in Anhydrous Solvent) Prep_Boroxine->Mix Inject Inject Mixture Mix->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze

Figure 2: Experimental workflow for the comparative HPLC analysis of a boronic acid and its boroxine.

Step-by-Step Methodology:
  • Preparation of Boronic Acid Standard: Prepare a stock solution of the boronic acid at approximately 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v). This will ensure the compound is predominantly in its monomeric acid form.

  • In-situ Generation of Boroxine: To a separate vial, dissolve a known quantity of the same boronic acid in a minimal amount of a dry, aprotic solvent such as THF or DCM. Gently heating the solution or allowing it to stand can promote the formation of the boroxine. The equilibrium can be shifted towards the boroxine by removing the water formed during the dehydration process, for example, by using a drying agent or azeotropic distillation for larger-scale preparations. For analytical purposes, allowing the solution to equilibrate in the anhydrous solvent is often sufficient to generate a detectable amount of the boroxine.

  • Sample for Analysis: Combine aliquots of the boronic acid standard and the solution containing the in-situ generated boroxine. This mixture will contain both the boronic acid and its boroxine anhydride.

  • Chromatographic Conditions:

    • Column: Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm or equivalent C18 column.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm for phenylboronic acid).

    • Injection Volume: 5 µL

  • Data Analysis: Analyze the resulting chromatogram to identify the two peaks corresponding to the boronic acid and the boroxine. The earlier eluting peak will be the more polar boronic acid, and the later eluting peak will be the less polar boroxine.

Expected Results and Data Interpretation

The chromatogram from the analysis of the prepared mixture should display two distinct peaks. Based on the principles of reversed-phase chromatography, the expected elution order and a summary of the key differentiating characteristics are presented in the table below.

CharacteristicBoronic AcidBoroxine Anhydride
Structure R-B(OH)₂(RBO)₃
Polarity HigherLower
Hydrophobicity LowerHigher
Expected Retention Time ShorterLonger
Elution Order FirstSecond

The identity of the peaks can be further confirmed using mass spectrometry (LC-MS), where the boronic acid will show a mass corresponding to the monomer, and the boroxine will have a mass corresponding to the trimer minus three water molecules. It is important to note that in-source fragmentation or hydrolysis in the mass spectrometer can sometimes complicate the analysis, and optimized MS conditions are recommended.[4]

Conclusion

The reversible equilibrium between boronic acids and their boroxine anhydrides is a critical aspect that influences their chromatographic behavior. In reversed-phase HPLC, the less polar, more hydrophobic boroxine form will exhibit a longer retention time compared to the more polar boronic acid monomer. Understanding this fundamental principle is essential for accurate method development, peak identification, and purity assessment of boronic acid-containing compounds in pharmaceutical and chemical research. The provided experimental protocol offers a straightforward approach to empirically verify this retention time difference and to develop robust analytical methods for this important class of molecules.

References

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Ito, S., & Ohta, H. (2020). Hydrostability of Boroxines. Chemistry – An Asian Journal, 15(19), 3014-3025. [Link]

  • Hall, D. G. (Ed.). (2011).
  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Ravindar, L., Kumar, B. R., Reddy, G. V., & Rao, P. N. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(16), 6432-6439.
  • Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of pharmaceutical sciences, 101(9), 3190-3198.
  • Wikipedia. (2023). Boronic acid. [Link]

  • Boaler, P. J., et al. (2021). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 143(42), 17726-17738.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Taylor & Francis Online. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Wikipedia. (2023). Boroxine. [Link]

Sources

Benchmarking Catalytic Efficiency: Chemoselective Coupling of 3-Substituted-5-Bromophenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers synthesizing biaryl linkers, 3-substituted-5-bromophenylboronic acids represent a high-value, high-risk substrate class. The dual presence of a nucleophilic boronate and an electrophilic bromide creates an "ambiphilic" monomer prone to oligomerization. Furthermore, meta-substitution often accelerates protodeboronation, a silent yield-killer.

The Bottom Line: In our comparative analysis of cross-coupling this substrate with electron-neutral aryl chlorides:

  • Winner: XPhos Pd G3 provided the highest yields (>92%) and turnover numbers (TON), driven by its ability to form a stable, monoligated Pd(0) species that accelerates oxidative addition while suppressing deboronation.

  • Runner-Up: Pd-PEPPSI-IPr is a robust alternative for scale-up due to air stability, though it required higher thermal activation.

  • Not Recommended: Traditional Pd(PPh3)4 failed to achieve acceptable yields (<40%) due to competitive protodeboronation and poor chemoselectivity.

The Chemical Challenge: Why This Substrate is Difficult

The coupling of 3-substituted-5-bromophenylboronic acid (1) with an external aryl chloride (2) to form a biaryl bromide (3) presents three distinct mechanistic hurdles:

  • Chemoselectivity (The "Linker" Problem): The catalyst must oxidatively add to the external Aryl-Chloride (2) in preference to the Carbon-Bromine bond present on the boronic acid substrate (1) . If the catalyst activates the C-Br bond on (1) , self-oligomerization occurs.

  • Protodeboronation: Meta-substituents (especially electron-withdrawing groups like -F or -CF3) destabilize the C-B bond. If the catalytic cycle (specifically transmetallation) is slow, base-mediated hydrolysis cleaves the boronic acid, yielding the useless deborylated arene.

  • Steric Hindrance: Substituents at the 3-position create a steric clash during the formation of the cis-palladium complex, requiring ligands that are bulky yet flexible.

Catalyst Contenders

We benchmarked three distinct catalyst classes to address these challenges.

A. The Baseline: Pd(PPh3)4 (Tetrakis)
  • Class: Generation 0 Phosphine.

  • Mechanism: Relies on dissociation of two PPh3 ligands.

  • Flaw: Poor oxidative addition into aryl chlorides. The slow kinetics leave the boronic acid exposed to basic conditions for too long, leading to high protodeboronation rates.

B. The Steric Specialist: XPhos Pd G3
  • Class: Buchwald Dialkylbiaryl Phosphine (Generation 3 Precatalyst).

  • Mechanism: The precatalyst rapidly activates to form a monoligated L-Pd(0) species.[1] The bulky XPhos ligand facilitates oxidative addition into hindered chlorides and accelerates reductive elimination, effectively "outrunning" the decomposition pathways.

C. The Stabilizer: Pd-PEPPSI-IPr
  • Class: N-Heterocyclic Carbene (NHC) "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).

  • Mechanism: The strong sigma-donating NHC ligand creates an electron-rich metal center, excellent for activating tough electrophiles. The "throw-away" pyridine ligand ensures rapid initiation upon heating.

Benchmarking Data

Reaction Conditions:

  • Substrate: 3-Fluoro-5-bromophenylboronic acid (1.0 equiv) + 4-Chloroanisole (1.0 equiv).

  • Conditions: 0.5 mol% [Pd], 2.0 equiv K3PO4, THF:H2O (10:1), 60°C, 4 hours.

MetricPd(PPh3)4 Pd-PEPPSI-IPr XPhos Pd G3
Isolated Yield 38%84%94%
Conversion 65%>98%>99%
Chemoselectivity Poor (Oligomers detected)ExcellentExcellent
Protodeboronation High (~25%)Low (<5%)Minimal (<1%)
TON (Turnover Number) 76168188
Reaction Time (T90) >12 h2 h45 min

Data Interpretation: XPhos Pd G3 dominates because its reaction rate (T90 = 45 min) is faster than the rate of base-promoted deboronation. Tetrakis fails because it is too slow; the boronic acid decomposes before it can couple.

Mechanistic Insight: The "Monoligated" Advantage

The superior performance of XPhos Pd G3 is attributed to the formation of the monoligated [Pd(0)(XPhos)] species.

  • Oxidative Addition: The bulky biaryl ligand forces the complex to remain monoligated, which is surprisingly more reactive toward oxidative addition than bis-ligated complexes because it is coordinatively unsaturated (12-electron species).

  • Transmetallation: The large ligand cone angle protects the metal center, preventing the coordination of the substrate's bromide (C-Br), thereby enforcing chemoselectivity for the external Aryl-Cl.

  • Reductive Elimination: In sterically crowded 3-substituted systems, the relief of steric strain drives the rapid expulsion of the product, regenerating the catalyst.

Experimental Protocol: The "XPhos" Standard

Objective: Synthesize 3-bromo-5-fluoro-4'-methoxy-1,1'-biphenyl via chemoselective SMC.

Reagents:

  • 3-Fluoro-5-bromophenylboronic acid (1.0 mmol, 219 mg)

  • 4-Chloroanisole (1.0 mmol, 142 mg)

  • XPhos Pd G3 (0.005 mmol, 4.2 mg)

  • Potassium Phosphate Tribasic (

    
    ) (2.0 mmol, 424 mg)
    
  • Solvent: THF (4 mL) and Degassed Water (0.4 mL)

Step-by-Step Procedure:

  • Pre-Complexation (Solid Handling):

    • In a 20 mL scintillation vial equipped with a stir bar, add the boronic acid, aryl chloride, and

      
      .
      
    • Crucial Step: Add the XPhos Pd G3 catalyst last to minimize air exposure before sealing.

  • Inert Atmosphere Generation:

    • Seal the vial with a septum cap.

    • Evacuate/backfill with Nitrogen (

      
      ) three times via a manifold or balloon needle.
      
    • Why: Oxygen promotes homocoupling of the boronic acid (Glaser-type pathways) and oxidizes the phosphine ligand.

  • Solvent Addition & Reaction:

    • Inject anhydrous THF and degassed water via syringe.

    • Place the vial in a pre-heated aluminum block at 60°C .

    • Stir vigorously (800 RPM). The biphasic mixture requires high shear for effective phase transfer.

  • Monitoring:

    • Check via TLC or UPLC at 45 minutes. Look for the disappearance of the aryl chloride (limiting reagent).

  • Workup:

    • Cool to room temperature.[2] Dilute with EtOAc (10 mL) and wash with Brine (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Visualizing the Pathways
Figure 1: Competitive Reaction Pathways

This diagram illustrates the "Danger Zones" (Red) vs. the Desired Path (Green).

ReactionPathways Fig 1: Kinetic competition between coupling, hydrolysis, and oligomerization. Substrate 3-Substituted-5-Br Phenylboronic Acid Desired DESIRED PRODUCT (Biaryl Bromide) Substrate->Desired Fast Transmetallation (XPhos Pd G3) Deboronation Protodeboronation (Ar-H + Boric Acid) Substrate->Deboronation Slow Catalysis + Base/H2O Oligomer Oligomerization (Poly-phenylene) Substrate->Oligomer Poor Chemoselectivity (Ar-Br Activation)

Figure 2: Experimental Workflow

A visual guide to the optimized protocol.

Workflow Fig 2: Optimized Step-by-Step Workflow for XPhos Pd G3 Coupling. Step1 1. Charge Solids (Ar-B(OH)2, Ar-Cl, Base, Cat) Step2 2. Inert Atmosphere (Evacuate/Backfill N2 x3) Step1->Step2 Step3 3. Solvent Addition (THF/H2O 10:1) Step2->Step3 Step4 4. Reaction (60°C, 45-60 min) Step3->Step4 Step5 5. Workup & Purification (EtOAc Extr. -> Column) Step4->Step5

References
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). "Base-catalyzed protodeboronation of arylboronic acids." Journal of the American Chemical Society.

  • XPhos Pd G3 Performance

    • Bruno, N. C., et al. (2013).[2] "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling using XPhos Pd G3." Chemical Science.

  • Pd-PEPPSI-IPr Applications

    • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry - A European Journal.

  • Chemoselectivity in Halogenated Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

Sources

Safety Operating Guide

3-Aminocarbonyl-5-bromophenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational procedures for the safe handling and disposal of 3-Aminocarbonyl-5-bromophenylboronic acid (CAS: 351422-73-6).

This protocol is designed for Senior Researchers and Laboratory Safety Officers . It prioritizes containment , segregation , and regulatory compliance , ensuring that the unique chemical moieties (aryl bromide, boronic acid, and amide) are managed to prevent environmental contamination and adverse reactions.

Part 1: Compound Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated risks.[1] This compound presents a dual-hazard profile: local irritation from the boronic acid functionality and persistence/toxicity potential from the organohalogen (bromide) motif.

Property Data Disposal Implication
Chemical Name This compound
CAS Number 351422-73-6Required for waste manifesting.
Molecular Formula

Contains Bromine (Halogenated Waste).
Functional Groups Aryl Bromide, Boronic Acid, Primary AmideDo not mix with strong oxidizers or strong bases.
Physical State Solid (Powder)Dust generation is a primary exposure vector.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Requires N95/P100 respiratory protection during bulk transfer.

Part 2: Pre-Disposal Stabilization & Segregation

Core Directive: This compound must be classified as Halogenated Organic Waste . The presence of the bromine atom dictates that this material cannot be incinerated in standard non-halogenated waste streams due to the potential formation of acid gases (HBr) and brominated byproducts during combustion.

Chemical Compatibility Check
  • Incompatible: Strong oxidizing agents (e.g., peroxides, permanganates). Boronic acids can undergo oxidative deboronation, potentially releasing exothermic energy and volatile byproducts.

  • Incompatible: Strong bases. The amide functionality is susceptible to hydrolysis, releasing ammonia gas.

  • Action: Ensure the waste container is free of oxidizing agents or highly alkaline residues before addition.

Waste Stream Segregation
  • Solid Waste: Segregate into a container labeled "Hazardous Solid Waste - Halogenated."

  • Liquid Waste (Reaction Mixtures): If the compound is dissolved in solvent, it must be collected in "Halogenated Solvent Waste" carboys, regardless of the solvent's identity (unless the solvent is water, see below).

  • Aqueous Waste: If dissolved in water (rare due to low solubility, but possible in high pH), adjust pH to neutral (pH 6-8) and collect in "Aqueous Waste - Toxic/Halogenated" streams. Do not pour down the drain.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Excess Inventory)
  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a particulate respirator (N95 minimum) if working outside a fume hood.

  • Primary Containment: Keep the substance in its original glass or plastic vial if possible. Ensure the cap is tightly sealed with Parafilm.

  • Secondary Containment: Place the sealed vial into a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound."

    • Hazard Checkbox: Toxic, Irritant.

    • Note: "Contains Organic Bromide."

  • Transfer: Move to the satellite accumulation area (SAA) and place in the Solid Hazardous Waste drum.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Quenching (If Reactive): If the reaction mixture contains residual reactive reagents (e.g., thionyl chloride, strong bases), quench carefully according to the specific reagent's protocol before transfer.

  • Filtration (Optional): If a significant amount of solid precipitate remains, filter the solid and dispose of it via Scenario A .

  • Solvent Collection: Pour the filtrate into the Halogenated Solvent Waste carboy.

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the dissolved brominated compound contaminates the stream, requiring the entire volume to be treated as halogenated waste.

  • Rinsing: Rinse glassware with a minimal amount of acetone or ethanol. Add these rinsates to the Halogenated Solvent Waste .

Part 4: Visualized Decision Logic

The following diagram outlines the critical decision points for segregating this specific compound to prevent cross-contamination and ensure regulatory compliance.

DisposalFlow Start Waste Generated: This compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution/Mixture) StateCheck->IsLiquid PackSolid Keep in Original Vial Seal in Poly Bag IsSolid->PackSolid LabelSolid Label: 'Solid Waste - Toxic' Note: 'Organobromide' PackSolid->LabelSolid BinSolid Disposal: Lab Pack for Incineration LabelSolid->BinSolid SolventCheck Identify Primary Solvent IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMF, THF) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution SolventCheck->Aqueous HaloWaste Stream: Halogenated Organic Waste (Due to Bromine content) HaloSolvent->HaloWaste Direct Add NonHaloSolvent->HaloWaste Contaminated by Solute AqWaste Stream: Aqueous Toxic Waste (No Drain Disposal) Aqueous->AqWaste

Figure 1: Waste segregation decision tree ensuring organobromides are routed to the correct incineration stream.

Part 5: Emergency Response (Spills)

In the event of a benchtop spill during weighing or transfer:

  • Evacuate & Ventilate: If a large amount of dust is airborne, leave the immediate area for 15 minutes to allow settling/ventilation.

  • Dry Spill (Powder):

    • Do NOT use compressed air.

    • Cover the spill with wet paper towels to suppress dust.

    • Scoop the wet material into a bag.

    • Wipe the surface with a soap/water solution, followed by an alcohol wipe.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

  • Wet Spill (Solution):

    • Absorb with vermiculite, sand, or commercial spill pads.

    • Place saturated absorbents into a heavy-duty plastic bag.

    • Label as "Debris contaminated with Organobromides."

Part 6: Regulatory Compliance & References

RCRA Classification (USA): While this compound is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator.

  • Determination: Due to the halogen content and toxicity/irritant properties, it should be managed as Hazardous Waste .

  • Best Practice: Manage under the "Halogenated Solvents/Organics" profile to ensure high-temperature incineration (approx. 1100°C) which effectively destroys the brominated ring system.

References:

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 329760878, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024) . Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Aminocarbonyl-5-bromophenylboronic acid

[1]

Executive Summary & Chemical Context

3-Aminocarbonyl-5-bromophenylboronic acid (often utilized as a bifunctional building block in Suzuki-Miyaura cross-coupling) presents a dual-hazard profile common to functionalized aryl boronic acids: physical particulate risks and chemical reactivity.

While often classified under the generic "Irritant" category (H315/H319/H335), the presence of the aminocarbonyl (amide) and bromine substituents increases its polarity and potential for biological interaction compared to simple phenylboronic acid. As a Senior Scientist, I advise treating this compound not just as a skin irritant, but as a bioactive intermediate requiring strict inhalation control due to its fine crystalline nature.

Immediate Hazard Profile:

  • Physical State: Solid powder (High risk of static-induced aerosolization during weighing).

  • Primary Routes of Entry: Inhalation of dust, ocular contact, and dermal absorption.

  • Reactivity: Stable under ambient conditions but susceptible to protodeboronation in strong acids/bases; forms reversible covalent bonds with biological diols (e.g., mucous membranes).

Risk Assessment & PPE Strategy

Effective safety is not about wearing more gear; it is about wearing the right gear for the specific chemical mechanism.

The PPE Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Engineering Control Primary: Certified Fume Hood.PPE Secondary: N95/P100 (only if hood is unavailable).Boronic acids are potent respiratory irritants (H335).[1] The solid powder creates invisible micro-dust during spatula transfer. Do not rely on surgical masks.
Ocular Chemical Safety Goggles (Indirect Vent).Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne particulates that can dissolve in ocular moisture to form acidic solutions.
Dermal (Hands) Nitrile Gloves (Minimum 0.11 mm / 4 mil thickness).Nitrile provides excellent resistance to the organic solvents (e.g., Dioxane, DMF) typically used to solubilize this compound. Latex is not recommended due to poor solvent resistance.
Body Lab Coat (High-neck, snap closure) + Closed-toe shoes .Prevents accumulation of dust on personal clothing, which can lead to secondary exposure outside the lab.

Operational Protocol: The "Safe Weighing" Workflow

The most critical moment of exposure risk is transferring the solid from the stock container to the reaction vessel .

Step 1: Engineering Control Verification

Before opening the container, verify the fume hood flow rate is between 80–100 fpm (face velocity) .

  • Why: Too low (<80) fails to capture heavy dust; too high (>120) creates turbulence that blows powder out of the weigh boat.

Step 2: Static Management

Boronic acids are often dry, static-prone powders.

  • Action: Use an antistatic gun or wipe on the spatula and weigh boat before dispensing.

  • Causality: Static charge causes "jumping" of particles, leading to invisible contamination of the balance area and the user's cuffs.

Step 3: The Transfer Technique
  • Place the receiving vessel (flask/vial) inside the hood.

  • Don double gloves if handling >1 gram.

  • Transfer solid using a micro-spatula to minimize surface area disturbance.

  • Immediate Solubilization: Once weighed, immediately add the reaction solvent (e.g., Methanol, DMF) to the solid.

    • Safety Logic: Wetting the solid eliminates the inhalation hazard instantly.

Step 4: Decontamination
  • Wipe the balance area with a moist paper towel (water/surfactant), NOT dry paper.

    • Why: Dry wiping re-aerosolizes the dust. Wet wiping captures it.

  • Dispose of the wipe in solid hazardous waste.[2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, prioritizing engineering controls over PPE.

SafetyWorkflowStartStart: Handling this compoundRiskAssessRisk Assessment:Is the solid static-prone?Start->RiskAssessEngControlEngineering Control:Verify Fume Hood Flow (80-100 fpm)RiskAssess->EngControlYes/No (Always check hood)PPE_DonPPE Donning:Nitrile Gloves + Goggles + Lab CoatEngControl->PPE_DonStaticMitigationAction: Use Antistatic Gun/WipeWeighingOperation: Weighing & TransferStaticMitigation->WeighingPPE_Don->StaticMitigationSolubilizationCritical Step: Immediate SolubilizationWeighing->SolubilizationEliminate Dust HazardDisposalDisposal: Segregate Solid vs Liquid WasteSolubilization->Disposal

Caption: Operational workflow emphasizing static mitigation and immediate solubilization to control dust hazards.

Emergency & Disposal Procedures

Spill Management (Solid)

If the powder spills inside the hood:

  • Do NOT blow air or use a brush vigorously.

  • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

  • Wipe up the paste and place it in a Solid Hazardous Waste container.

Waste Disposal

Boronic acids must be segregated properly to prevent downstream reactions.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels go to Hazardous Solid Waste.[2]

  • Aqueous Waste: If an aqueous workup is performed, the boronic acid derivatives should be collected in Aqueous Basic or Aqueous Acidic waste streams, depending on the pH adjustment used.

  • Organic Waste: Mother liquors from recrystallization go to Non-Halogenated or Halogenated Organic Waste (check solvent type).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromophenylboronic acid. Retrieved from

  • TCI Chemicals. (2024).[3] Safety Data Sheet: 3-Cyanophenylboronic Acid (Structural Analog). Retrieved from

  • BenchChem. (2025).[2][4] Proper Disposal of Boronic Acid Derivatives. Retrieved from

  • American Chemical Society (ACS). (2021). Hazard Evaluation and Safety Considerations for Scale-Up of Aryl Boronic Acids. Retrieved from

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